UNC 0631
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXSWXKPQWHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the G9a Inhibitor UNC0631: Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). This document details its biochemical and cellular activities, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
UNC0631 is a potent inhibitor of the G9a histone methyltransferase.[1][2][3] G9a is the primary enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional gene silencing.[4][5][6] By inhibiting G9a, UNC0631 prevents the methylation of H3K9, leading to a reduction in global H3K9me2 levels.[1][7][8] This alteration in the histone code can lead to the reactivation of G9a-silenced genes.[9]
The mechanism of UNC0631 and similar quinazoline-based inhibitors involves binding to the active site of G9a, inducing a conformational change that hinders substrate access and alters the enzyme's dynamics.[10] Specifically, these inhibitors are competitive with the peptide substrate and non-competitive with the S-adenosylmethionine (SAM) cofactor.[11] This prevents the transfer of methyl groups to histone substrates, thereby inhibiting the enzyme's catalytic activity.[10]
G9a is known to be involved in various cellular processes, including cell proliferation, differentiation, and metastasis.[4] It also plays a role in several signaling pathways, such as the Wnt and Hippo pathways.[4][12][13] By modulating G9a activity, UNC0631 can influence these downstream pathways and impact gene expression patterns and cellular behavior.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC0631's inhibitory activity from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of UNC0631
| Target | Assay Type | IC50 | Reference |
| G9a | SAHH-coupled assay | 4 nM | [1][2][3][8][14] |
Table 2: Cellular Activity of UNC0631 (Reduction of H3K9me2 Levels)
| Cell Line | Assay Type | IC50 | Reference |
| MDA-MB-231 | In-Cell Western | 25 nM | [1][7][8] |
| MCF7 | In-Cell Western | 18 nM | [1][7][8] |
| PC3 | In-Cell Western | 26 nM | [1][7][8][15] |
| 22RV1 | In-Cell Western | 24 nM | [1][7][8] |
| HCT116 wt | In-Cell Western | 51 nM | [1][7][8] |
| HCT116 p53-/- | In-Cell Western | 72 nM | [1][7][8] |
| IMR90 | In-Cell Western | 46 nM | [1][7][8] |
Table 3: Cellular Cytotoxicity of UNC0631
| Cell Line | Assay Type | IC50 | Reference |
| MDA-MB-231 | MTT assay | 2.8 µM | [7][8] |
| PC3 | Cell viability assay | 3.8 µM | [15] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental procedures.
Detailed Experimental Protocols
This protocol is adapted from methodologies used to determine the in vitro potency of G9a inhibitors.[14]
Objective: To determine the IC50 value of UNC0631 against G9a methyltransferase activity.
Principle: This is a fluorescence-based assay that indirectly measures the methyltransferase activity of G9a. G9a converts SAM to S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The free sulfhydryl group of homocysteine reacts with the thiol-sensitive fluorophore, ThioGlo, producing a fluorescent signal that is proportional to G9a activity.
Materials:
-
G9a enzyme (e.g., 25 nM final concentration)
-
Histone H3 (1-25) peptide substrate (e.g., 10 µM final concentration)
-
S-adenosyl-L-methionine (SAM) (e.g., 25 µM final concentration)
-
UNC0631 (serial dilutions, e.g., from 4 nM to 16 µM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH) (e.g., 5 µM final concentration)
-
Adenosine deaminase (e.g., 0.3 U/mL final concentration)
-
ThioGlo (e.g., 15 µM final concentration)
-
Assay Buffer: 25 mM potassium phosphate (pH 7.5), 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100
-
384-well plates
-
Fluorescence plate reader (Excitation: 360/40 nm, Emission: 528/20 nm)
Procedure:
-
Prepare serial dilutions of UNC0631 in the assay buffer.
-
In a 384-well plate, add the assay components to achieve the final concentrations listed above. The mixture should include SAHH, adenosine deaminase, SAM, and ThioGlo.
-
Add the UNC0631 dilutions to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Allow the plate to incubate for 2 minutes at room temperature.
-
Initiate the reaction by adding the H3(1-25) peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 20 minutes.
-
Correct the activity values by subtracting the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each UNC0631 concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., Sigmaplot).
This protocol is based on methods used to assess the cellular potency of G9a inhibitors by measuring H3K9me2 levels.[16]
Objective: To determine the cellular IC50 of UNC0631 by quantifying the reduction of H3K9me2 levels in a specific cell line.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
UNC0631 (serial dilutions)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing Solution: 4% formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-total Histone H3
-
Secondary Antibodies: IRDye-conjugated goat anti-rabbit and goat anti-mouse antibodies
-
Imaging system capable of detecting near-infrared fluorescence
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of UNC0631 for 48 hours. Include vehicle-treated wells as a control.
-
After treatment, aspirate the media and wash the cells with PBS.
-
Fix the cells by adding the Fixing Solution and incubating for 15 minutes at room temperature.
-
Wash the cells five times with Permeabilization Buffer.
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells five times with Permeabilization Buffer.
-
Incubate the cells with the fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells five times with Permeabilization Buffer.
-
Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and total Histone H3.
-
Normalize the H3K9me2 signal to the total Histone H3 signal for each well.
-
Calculate the percentage of H3K9me2 reduction for each UNC0631 concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. UNC 0631 - Nordic Biosite [nordicbiosite.com]
- 9. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of Histone H3K9 Dimethylation by UNC0631: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). The primary epigenetic consequence of G9a/GLP inhibition by UNC0631 is a global reduction in histone H3 lysine 9 dimethylation (H3K9me2), a key mark in transcriptional repression and chromatin organization. This document details the mechanism of action of UNC0631, presents its cellular activity across various cell lines, and provides comprehensive protocols for key experimental assays to study its effects.
Core Mechanism of Action
UNC0631 exerts its inhibitory effect on the G9a/GLP complex, which is responsible for the mono- and dimethylation of H3K9. By selectively binding to the catalytically active SET domain of these enzymes, UNC0631 effectively blocks the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. Mechanistic studies have revealed that UNC0631 is a competitive inhibitor with respect to the histone peptide substrate and non-competitive with the SAM cofactor. This targeted inhibition leads to a significant decrease in the levels of H3K9me2, thereby influencing gene expression and other cellular processes.
Quantitative Data on UNC0631 Activity
The efficacy of UNC0631 has been quantified both in biochemical assays and in various cell lines. The following tables summarize the key inhibitory concentrations (IC50) of UNC0631.
Table 1: Biochemical Inhibitory Activity of UNC0631
| Target Enzyme | IC50 (nM) |
| G9a | 4 - 6 |
| GLP | 15 |
Table 2: Cellular IC50 Values for H3K9me2 Reduction by UNC0631
| Cell Line | IC50 (nM) for H3K9me2 Reduction |
| MDA-MB-231 | 25 |
| MCF7 | 18 |
| PC3 | 26 |
| 22RV1 | 24 |
| HCT116 wt | 51 |
| HCT116 p53-/- | 72 |
| IMR90 | 46 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of UNC0631 and the experimental approaches to study its effects, the following diagrams are provided.
Caption: Inhibition of G9a/GLP by UNC0631 blocks H3K9 dimethylation.
Caption: Experimental workflow to assess UNC0631's effect on H3K9me2.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of UNC0631's effects on H3K9 dimethylation.
Histone Extraction from Cultured Cells
This protocol describes the acid extraction of histones for subsequent analysis by Western blot or mass spectrometry.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl), ice-cold
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the washed nuclear pellet in ice-cold 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Neutralize the acid-extracted histones with an appropriate volume of neutralization buffer.
-
Determine the protein concentration using a Bradford or BCA assay. Store the extracted histones at -80°C.
Western Blotting for H3K9 Dimethylation
This protocol outlines the detection of H3K9me2 levels in extracted histone samples.
Materials:
-
Extracted histone samples
-
SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare histone samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
In-Cell Western (ICW) Assay for H3K9me2 Quantification
The ICW assay is a high-throughput method to quantify cellular H3K9me2 levels directly in microplates.
Materials:
-
Cells cultured in 96-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)
-
Primary antibodies: anti-H3K9me2
-
Fluorescently labeled secondary antibody (e.g., IRDye-conjugated)
-
A nuclear stain for normalization (e.g., DRAQ5™ or TO-PRO™-3)
Procedure:
-
Seed cells in a 96-well plate and treat with UNC0631 as required.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibody and the nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the nuclear stain signal.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR allows for the analysis of H3K9me2 enrichment at specific genomic loci.
Materials:
-
Cells treated with UNC0631
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K9me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
SYBR Green qPCR master mix
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers for specific gene promoters or other regions of interest to quantify the enrichment of H3K9me2. Analyze the data relative to input and IgG controls.
This comprehensive guide provides the foundational knowledge and detailed protocols for researchers to effectively utilize UNC0631 as a chemical probe to investigate the roles of G9a/GLP and H3K9 dimethylation in various biological systems.
The Cellular Target of UNC0631: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0631 is a potent and selective small molecule inhibitor that has emerged as a critical tool for studying the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the cellular target of UNC0631, its mechanism of action, and detailed methodologies for its characterization. The primary cellular targets of UNC0631 are the highly homologous histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). These enzymes play a crucial role in transcriptional repression through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This guide will delve into the quantitative analysis of UNC0631's activity, the experimental protocols for its assessment, and the broader signaling context of its targets.
Primary Cellular Targets: G9a and GLP
UNC0631 is a potent inhibitor of the protein lysine methyltransferases G9a and GLP.[1][2] These enzymes are key epigenetic regulators responsible for depositing the H3K9me1 and H3K9me2 marks, which are hallmarks of transcriptionally silenced euchromatin.[3] G9a and GLP exist and function predominantly as a heterodimeric complex in vivo, and this association is crucial for their enzymatic activity and biological function.[3][4][5] The catalytic activity of the G9a/GLP complex is dependent on the SET domain present in both proteins.[3]
The inhibition of G9a and GLP by UNC0631 leads to a global reduction in H3K9me2 levels, subsequently reactivating the expression of silenced genes.[6][7] This mechanism underscores the potential of UNC0631 as a chemical probe to investigate the roles of G9a and GLP in various biological processes, including development, and in diseases such as cancer.[8]
Quantitative Potency and Cellular Activity
UNC0631 exhibits potent inhibition of G9a and GLP in biochemical assays and demonstrates robust activity in reducing H3K9me2 levels in various cell lines.
Table 1: In Vitro Enzymatic Activity of UNC0631
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | SAHH-coupled assay | 4 | [6][9][10] |
| G9a | SAHH-coupled assay | 6 | [1] |
| GLP | SAHH-coupled assay | 15 | [1] |
Table 2: Cellular Activity of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 | In-Cell Western | 25 | [6][9] |
| MCF7 | In-Cell Western | 18 | [6] |
| PC3 | In-Cell Western | 26 | [6] |
| 22RV1 | In-Cell Western | 24 | [6] |
| HCT116 wt | In-Cell Western | 51 | [6] |
| HCT 116 p53-/- | In-Cell Western | 72 | [6] |
| IMR90 | In-Cell Western | 46 | [6] |
Selectivity Profile
UNC0631 displays high selectivity for G9a and GLP over other histone methyltransferases, making it a valuable tool for specific target validation.
Table 3: Selectivity of UNC0638 (a close analog of UNC0631) against other Methyltransferases
| Target | IC50 (nM) | Fold Selectivity vs. G9a (<15 nM) | Reference |
| SUV39H1 | >10,000 | >667 | [7] |
| SUV39H2 | >10,000 | >667 | [7] |
| EZH2 | >10,000 | >667 | [7] |
| SETD7 | >10,000 | >667 | [7] |
| MLL | >10,000 | >667 | [7] |
| SMYD3 | >10,000 | >667 | [7] |
| SETD8 | >10,000 | >667 | [7] |
| DOT1L | >10,000 | >667 | [7] |
| PRMT1 | >10,000 | >667 | [7] |
| PRMT3 | >10,000 | >667 | [7] |
| DNMT1 | 107,000 ± 6,000 | >7133 | [7] |
Note: Data for UNC0638 is presented as a close analog to illustrate the selectivity profile of this chemical scaffold. A similar potent and selective G9a/GLP inhibitor, UNC0642, shows over 2000-fold selectivity for G9a/GLP over EZH2 and over 20,000-fold selectivity against 13 other methyltransferases.[11] Another potent G9a inhibitor, A-366, demonstrates over 1000-fold selectivity against 21 other methyltransferases.[12][13]
Signaling Pathway and Mechanism of Action
The inhibition of the G9a/GLP heterodimer by UNC0631 initiates a cascade of events that ultimately alters gene expression. The primary mechanism is the reduction of H3K9me2 at gene promoters, which leads to a more open chromatin state, facilitating gene transcription.
Downstream of H3K9me2, the G9a/GLP complex can recruit other repressive machinery, including DNA methyltransferases (DNMTs), leading to DNA methylation and more stable gene silencing.[14][15] Therefore, inhibition by UNC0631 can also indirectly affect DNA methylation patterns.
Experimental Protocols
In Vitro Histone Methyltransferase Assay (SAHH-coupled)
This assay quantitatively measures the enzymatic activity of G9a/GLP by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the G9a or GLP enzyme, varying concentrations of UNC0631 (or DMSO as a vehicle control), and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT).
-
Initiate Reaction: Start the methylation reaction by adding the histone H3 peptide substrate (e.g., H3K9 peptide, residues 1-21).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
SAH Detection: Stop the reaction and initiate the detection by adding a solution containing S-adenosylhomocysteine hydrolase (SAHH) and a thiol-sensitive fluorescent probe (e.g., ThioGlo).[16][17][18] SAHH converts SAH to homocysteine, which then reacts with the probe to generate a fluorescent signal.
-
Fluorescence Reading: After a short incubation (e.g., 5-10 minutes) to allow for the detection reaction to complete, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the percent inhibition for each UNC0631 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Quantification (In-Cell Western)
This immunofluorescence-based assay quantifies the levels of H3K9me2 directly in cells cultured in microplates, providing a measure of the cellular potency of UNC0631.[7]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of UNC0631 (and a vehicle control) for a specified duration (e.g., 48 hours).[7]
-
Fixation: Carefully remove the culture medium and fix the cells by adding a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.[19][20][21]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.[20][21][22]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2, diluted in the blocking buffer, overnight at 4°C.[20][22]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a species-specific secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.[23]
-
Normalization Staining: For normalization of cell number, a fluorescent DNA dye (e.g., DRAQ5) can be included with the secondary antibody or added separately.[7]
-
Imaging and Analysis: After final washes, scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and the normalization dye in each well. Calculate the normalized H3K9me2 levels and determine the IC50 value of UNC0631.
Conclusion
UNC0631 is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its ability to specifically reduce H3K9me2 levels in cells makes it an indispensable chemical probe for elucidating the roles of these enzymes in gene regulation and disease. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to effectively utilize UNC0631 in their investigations into the complex world of epigenetic control. The continued use of UNC0631 and similar compounds will undoubtedly lead to a deeper understanding of the therapeutic potential of targeting G9a and GLP.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Heterodimerization of H3K9 histone methyltransferases G9a and GLP activates methyl reading and writing capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNC0631 | G9a inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rcsb.org [rcsb.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 20. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 21. biomol.com [biomol.com]
- 22. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. licorbio.com [licorbio.com]
The Discovery and Synthesis of UNC0631: A Technical Guide to a Potent G9a/GLP Inhibitor
Abstract
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and the closely related G9a-like protein (GLP, also known as EHMT1). Developed as a chemical probe, UNC0631 exhibits high potency in reducing cellular levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. Its development represented a significant step forward from earlier inhibitors, offering an excellent separation between functional potency and cellular toxicity. This technical guide details the discovery, synthesis, and key biological evaluation methodologies for UNC0631, providing researchers with the core information required to utilize this tool in epigenetic studies.
Discovery and Rationale
The discovery of UNC0631 was part of a systematic effort to optimize a class of 2,4-diamino-7-aminoalkoxy-quinazoline inhibitors. The initial lead compound, BIX01294, was a known G9a/GLP inhibitor but suffered from a narrow therapeutic window, exhibiting cellular toxicity at concentrations close to its effective dose.[1] This limited its utility as a reliable chemical probe for studying the biology of G9a and GLP.
The research aimed to improve the cellular activity and decrease the cytotoxicity of the quinazoline scaffold. This led to the development of precursors like UNC0224 and UNC0321, which showed picomolar potency against G9a.[2][3][4] Further structure-activity relationship (SAR) studies on this scaffold focused on modifying the side chains at the 7-position to enhance cell permeability and optimize interactions within the enzyme's active site. This optimization effort culminated in the synthesis of UNC0631, which demonstrated high in vitro potency, excellent cellular activity in reducing H3K9me2 levels, and a significantly improved cytotoxicity profile.[5][6]
G9a/GLP Signaling Pathway
G9a and GLP are the primary enzymes responsible for mono- and dimethylation of H3K9 in euchromatin. This methylation event creates a binding site for proteins containing a Tudor domain, such as HP1 (Heterochromatin Protein 1), which in turn recruits other repressive factors, leading to chromatin compaction and gene silencing. UNC0631 acts as a substrate-competitive inhibitor, occupying the lysine-binding channel of G9a/GLP and preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone tail.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC 0631 - Nordic Biosite [nordicbiosite.com]
UNC0631: A Potent and Selective Chemical Probe for the Histone Methyltransferase G9a
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC0631, a pivotal chemical probe for the histone methyltransferase G9a (also known as EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1] UNC0631 has emerged as an invaluable tool for elucidating the biological functions of G9a and for validating it as a drug target.[3][4]
Mechanism of Action and In Vitro Potency
UNC0631 is a potent inhibitor of G9a, acting as a substrate-competitive inhibitor.[5] It effectively blocks the catalytic activity of G9a, thereby preventing the transfer of methyl groups to its histone and non-histone substrates.[6] The inhibitory activity of UNC0631 has been quantified in various biochemical assays, demonstrating its high potency.
Table 1: In Vitro Inhibitory Activity of UNC0631 against G9a
| Assay Type | IC50 (nM) | Reference |
| SAHH-coupled assay | 4 | [7][8][9][10] |
Cellular Activity and Selectivity
A critical attribute of a chemical probe is its ability to effectively engage its target in a cellular context. UNC0631 demonstrates robust cellular potency by reducing the levels of H3K9me2 in a variety of cell lines.[5][9] This on-target activity is achieved at concentrations that are significantly lower than those causing cellular toxicity, providing a desirable therapeutic window for experimental studies.[1][4]
Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | IC50 (nM) | Reference |
| MDA-MB-231 | 25 | [5][7][9][10] |
| MCF7 | 18 | [5][7][9][10] |
| PC3 | 26 | [5][7][9][10] |
| 22RV1 | 24 | [5][7][9][10] |
| HCT116 wt | 51 | [5][7][9][10] |
| HCT 116 p53-/- | 72 | [5][7][9][10] |
| IMR90 | 46 | [5][7][9][10] |
Furthermore, UNC0631 exhibits high selectivity for G9a and its closely related homolog GLP (EHMT1) over a wide range of other histone methyltransferases and non-epigenetic targets. This specificity is crucial for attributing observed biological effects directly to the inhibition of G9a/GLP.
Experimental Protocols
G9a Enzymatic Assay (SAHH-coupled)
This assay quantitatively measures the enzymatic activity of G9a and the inhibitory potential of compounds like UNC0631. The assay relies on the detection of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing G9a enzyme, a histone H3 peptide substrate, and S-adenosylmethionine (SAM) as the methyl donor in an appropriate assay buffer.
-
Inhibitor Addition: Add UNC0631 or other test compounds at varying concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Coupled Enzyme Reaction: Stop the methylation reaction and initiate the coupled reaction by adding S-adenosylhomocysteine hydrolase (SAHH). SAHH converts SAH to homocysteine and adenosine.
-
Detection: The generated homocysteine is then detected using a thiol-reactive fluorescent probe. The fluorescence intensity is inversely proportional to the activity of G9a.
-
Data Analysis: Calculate the IC50 value of UNC0631 by plotting the percentage of G9a inhibition against the logarithm of the inhibitor concentration.
In-Cell Western Assay for H3K9me2 Levels
This immunocytochemical assay allows for the quantification of intracellular levels of H3K9me2 in response to treatment with UNC0631.
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a dilution series of UNC0631 for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Normalization: To normalize for cell number, stain the cells with a DNA dye (e.g., DRAQ5 or DAPI).
-
Imaging and Quantification: Acquire images using a high-content imaging system or plate reader. Quantify the fluorescence intensity of the H3K9me2 signal and normalize it to the DNA stain signal.
-
Data Analysis: Determine the IC50 value for the reduction of H3K9me2 by plotting the normalized fluorescence intensity against the UNC0631 concentration.
MTT Assay for Cellular Toxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is used to determine the cytotoxic effects of UNC0631.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of UNC0631 concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 (half-maximal effective concentration) for toxicity.
Signaling Pathways and Visualizations
G9a has been shown to regulate several key signaling pathways implicated in development and disease. UNC0631 serves as a critical tool to probe the involvement of G9a in these pathways.
G9a in the Wnt Signaling Pathway
G9a can influence the Wnt signaling pathway, often by repressing the expression of Wnt antagonists.[11] Inhibition of G9a with UNC0631 can lead to the upregulation of these antagonists, thereby attenuating Wnt signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based development of novel substrate-type G9a inhibitors as epigenetic modulators for sickle cell disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Activity of UNC0631: A Technical Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical assays utilized to characterize the activity of UNC0631, a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). The methodologies detailed herein are essential for researchers investigating the enzymatic activity of G9a/GLP, screening for novel inhibitors, and characterizing the cellular impact of compounds like UNC0631.
Core Concepts: UNC0631 and G9a/GLP Inhibition
UNC0631 is a small molecule inhibitor that competitively targets the substrate-binding pocket of G9a and GLP. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and various cellular processes. The assays described below are designed to quantify this inhibitory activity through direct measurement of enzymatic function or by assessing the downstream cellular consequences.
Quantitative Data Summary
The inhibitory potency of UNC0631 and its close analog, UNC0638, has been determined across various biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| UNC0631 | G9a | SAHH-coupled | 4 | [1] |
| UNC0631 | GLP | SAHH-coupled | 15 | [2] |
| UNC0638 | G9a | SAHH-coupled | <15 | [3][4] |
| UNC0638 | GLP | SAHH-coupled | 19 | [3][4] |
| UNC0638 | G9a | MCE | <10 | [3] |
Table 1: Biochemical IC50 Values for UNC0631 and UNC0638
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| UNC0631 | MDA-MB-231 | In-Cell Western (H3K9me2) | 25 | [5] |
| UNC0631 | MCF7 | In-Cell Western (H3K9me2) | 18 | [5] |
| UNC0631 | PC3 | In-Cell Western (H3K9me2) | 26 | [5] |
| UNC0631 | 22RV1 | In-Cell Western (H3K9me2) | 24 | [5] |
| UNC0631 | HCT116 wt | In-Cell Western (H3K9me2) | 51 | [5] |
| UNC0631 | HCT116 p53-/- | In-Cell Western (H3K9me2) | 72 | [5] |
| UNC0631 | IMR90 | In-Cell Western (H3K9me2) | 46 | [5] |
| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2) | 81 | [3] |
Table 2: Cellular IC50 Values for H3K9me2 Reduction by UNC0631 and UNC0638
Signaling Pathway and Experimental Workflows
To visually conceptualize the mechanism of G9a/GLP and the assays used to measure UNC0631's activity, the following diagrams are provided.
G9a/GLP signaling pathway leading to transcriptional repression.
Experimental workflow for the radioactive methyltransferase assay.
Workflow of the SAHH-coupled fluorescence assay.
Experimental workflow for the In-Cell Western (ICW) assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key biochemical assays used to determine UNC0631 activity.
Radioactive Methyltransferase Filter Binding Assay
This assay directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate.
Materials:
-
Enzyme: Recombinant G9a or GLP
-
Substrate: Histone H3 (1-21) peptide
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Inhibitor: UNC0631
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5% Trichloroacetic acid (TCA)
-
Filter Plates: 96-well glass fiber filter plates
-
Wash Buffer: 70% Ethanol
-
Scintillation Fluid: Liquid scintillation cocktail
-
Instrumentation: Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, G9a/GLP enzyme (e.g., 25 nM), and histone H3 peptide substrate (e.g., 10 µM).
-
Add UNC0631 at various concentrations to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to the wells of a glass fiber filter plate.
-
Wash the filter plate multiple times with 70% ethanol to remove unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add liquid scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition at each UNC0631 concentration and determine the IC50 value by fitting the data to a dose-response curve.
SAHH-Coupled Fluorescence Assay
This is a continuous, homogeneous assay that couples the production of S-adenosyl-L-homocysteine (SAH) to a fluorescent readout.
Materials:
-
Enzyme: Recombinant G9a or GLP
-
Substrate: Histone H3 (1-25) peptide
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Coupling Enzymes: S-adenosylhomocysteine hydrolase (SAHH) and adenosine deaminase
-
Fluorescent Probe: ThioGlo®
-
Inhibitor: UNC0631
-
Assay Buffer: 25 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100
-
Instrumentation: Fluorescence plate reader (e.g., Biotek Synergy2)
Procedure:
-
In a 384-well plate, prepare an assay mixture containing assay buffer, SAHH (5 µM), adenosine deaminase (0.3 U/mL), and ThioGlo (15 µM).[6]
-
Add G9a/GLP enzyme (e.g., 25 nM for G9a, 100 nM for GLP) and UNC0631 at various concentrations.[6]
-
Pre-incubate for 2 minutes at room temperature.[6]
-
Initiate the reaction by adding a mixture of SAM (25 µM) and histone H3 peptide (10 µM for G9a, 20 µM for GLP).[6]
-
Immediately begin monitoring the increase in fluorescence in a plate reader with excitation at ~360 nm and emission at ~528 nm.[6]
-
Record fluorescence intensity over time (e.g., for 20 minutes).[6]
-
Determine the initial reaction velocity from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition at each UNC0631 concentration and determine the IC50 value.
In-Cell Western (ICW) Assay for H3K9me2
This cell-based assay quantifies the levels of a specific histone modification (H3K9me2) within cells following treatment with an inhibitor.
Materials:
-
Cell Line: e.g., MDA-MB-231, PC3, or MCF7
-
Inhibitor: UNC0631
-
Fixation Solution: 4% formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or equivalent
-
Primary Antibody: Rabbit anti-H3K9me2 antibody
-
Secondary Antibody: IRDye®-conjugated anti-rabbit IgG
-
Normalization Stain: DRAQ5™ (far-red DNA stain)
-
Instrumentation: Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of UNC0631 for a specified duration (e.g., 48-72 hours).
-
Remove the culture medium and fix the cells with 4% formaldehyde for 15 minutes at room temperature.[3]
-
Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize.[3]
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the cells with the IRDye-conjugated secondary antibody and DRAQ5 for 1 hour at room temperature, protected from light.
-
Wash the cells again to remove unbound antibody and dye.
-
Scan the plate using an infrared imaging system, detecting the signal from the secondary antibody (e.g., 700 nm or 800 nm channel) and the DRAQ5 stain (e.g., 700 nm channel).
-
Quantify the integrated intensity of the H3K9me2 signal in each well and normalize it to the DRAQ5 signal to account for variations in cell number.
-
Determine the cellular IC50 value by plotting the normalized H3K9me2 levels against the UNC0631 concentration.
Conclusion
The biochemical and cellular assays detailed in this guide provide a robust framework for the characterization of UNC0631 and other G9a/GLP inhibitors. The selection of a particular assay will depend on the specific research question, with radioactive assays offering high sensitivity for direct enzymatic measurements and In-Cell Western assays providing crucial information on the compound's activity in a cellular context. By employing these standardized methodologies, researchers can obtain reliable and comparable data to advance the understanding of G9a/GLP biology and the development of novel epigenetic therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
Structural Basis for UNC0631 Inhibition of G9a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the inhibition of the histone methyltransferase G9a by the potent and selective small molecule inhibitor, UNC0631. G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), plays a critical role in gene silencing through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2] UNC0631 and its analogs, such as UNC0638 and UNC0642, have emerged as invaluable chemical probes to dissect the biological functions of G9a and as starting points for drug discovery programs.[1][3][4]
Core Mechanism of Inhibition: A Substrate-Competitive Approach
UNC0631 acts as a substrate-competitive inhibitor of G9a.[3] This means it directly competes with the histone H3 peptide substrate for binding to the enzyme's active site. By occupying this site, UNC0631 effectively blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the target lysine residue on the histone tail. This competitive inhibition is a key feature of the quinazoline-based scaffold from which UNC0631 is derived.[1][4]
The Structural Basis of High-Affinity Binding
While a crystal structure of G9a in a complex specifically with UNC0631 is not publicly available, the structure of G9a bound to the closely related analog UNC0638 (PDB ID: 3RJW) provides a detailed blueprint for understanding the molecular interactions that drive inhibition.[5] The binding mode of UNC0631 is anticipated to be virtually identical due to the high degree of structural similarity.
The inhibitor binds within the substrate peptide groove of the G9a SET domain.[3][6] This groove is a narrow channel that accommodates the histone H3 tail. The quinazoline scaffold of UNC0631 mimics the binding of the histone substrate, allowing it to establish a network of favorable interactions with the amino acid residues lining the active site.
Key interactions include:
-
Hydrogen Bonding: The secondary amino group at the 4-position of the quinazoline ring is crucial for potency, forming a hydrogen bond with the side chain of Asp1083 in G9a.[3] This interaction anchors the inhibitor within the active site.
-
Hydrophobic Interactions: The various hydrophobic moieties of UNC0631 engage in van der Waals interactions with nonpolar residues in the binding pocket, contributing significantly to the overall binding affinity.
-
Planar Stacking: The quinazoline ring system participates in planar stacking interactions with aromatic residues, such as tyrosines and phenylalanines, within the active site, further stabilizing the inhibitor-enzyme complex.[6]
These multiple points of contact result in the high potency and specificity of UNC0631 for G9a and its close homolog, GLP (G9a-like protein).
Quantitative Analysis of G9a Inhibition
The potency and selectivity of UNC0631 and its analogs have been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for these compounds.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 IC50 (nM) | Reference Cell Line |
| UNC0631 | 4 | - | 25 | MDA-MB-231 |
| UNC0638 | < 15 | 19 | - | - |
| UNC0642 | < 2.5 | < 2.5 | 106 | MDA-MB-231 |
| BIX-01294 | 1900 | 700 | >5000 | - |
Table 1: Potency of Quinazoline-based G9a Inhibitors.
| Compound | Methyltransferase | Selectivity (Fold vs. G9a) |
| UNC0638 | SUV39H2 | > 500 |
| SETD7 | > 500 | |
| SETD8 | > 500 | |
| PRMT3 | > 500 | |
| UNC0642 | PRC2-EZH2 | > 2000 |
| Other Methyltransferases | > 20,000 |
Table 2: Selectivity Profile of UNC0638 and UNC0642.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G9a inhibition. Below are protocols for two key experiments: a radioactive methyltransferase assay and an In-Cell Western assay for H3K9me2 levels.
Radioactive Methyltransferase Assay
This biochemical assay directly measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
UNC0631 or other inhibitors dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, G9a enzyme (final concentration ~10 nM), and the histone H3 peptide substrate (final concentration ~5 µM).
-
Add UNC0631 or DMSO (vehicle control) at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM (final concentration ~1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate multiple times with 10% TCA to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well of the filter plate.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western (ICW) Assay for H3K9me2
This cell-based assay quantifies the levels of a specific post-translational modification (H3K9me2) within cells following inhibitor treatment. It provides a measure of the inhibitor's ability to engage its target in a cellular context.
Materials:
-
Cells of interest (e.g., MDA-MB-231) cultured in a 96-well plate
-
UNC0631 or other inhibitors dissolved in DMSO
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS
-
Primary Antibody: Rabbit anti-H3K9me2
-
Secondary Antibody: IRDye-conjugated anti-rabbit IgG
-
Nuclear Stain: DRAQ5 or another suitable DNA stain
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of UNC0631 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Remove the media and fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).
-
Block non-specific binding sites with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with the IRDye-conjugated secondary antibody and the nuclear stain (for normalization) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the nuclear stain.
-
Normalize the H3K9me2 signal to the nuclear stain signal to account for variations in cell number.
-
Calculate the percentage of H3K9me2 reduction at each inhibitor concentration and determine the cellular IC50 value.[7][8][9][10]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the G9a catalytic cycle and its inhibition by UNC0631, as well as a typical experimental workflow for characterizing G9a inhibitors.
Caption: G9a catalytic cycle and competitive inhibition by UNC0631.
Caption: Experimental workflow for characterizing G9a inhibitors.
Conclusion
UNC0631 is a potent and selective inhibitor of G9a that functions through a substrate-competitive mechanism. Its high affinity is driven by a network of specific hydrogen bonding, hydrophobic, and stacking interactions within the histone peptide binding groove of the G9a SET domain. The detailed structural and quantitative data, along with robust experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of G9a inhibition and to design the next generation of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
Methodological & Application
Application Notes and Protocols for UNC0631, a G9a/GLP Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and specific small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2] These enzymes are primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.[4][5] This has implications for various research areas, including cancer biology, epigenetics, and developmental biology. Notably, inhibition of G9a has been shown to suppress the Wnt signaling pathway in non-small cell lung cancer.[6][7] UNC0631 serves as a valuable chemical probe to investigate the biological functions of G9a/GLP in cellular processes.
Mechanism of Action
UNC0631 acts as a substrate-competitive inhibitor, binding to the peptide-binding pocket of G9a and GLP, thereby preventing the methylation of histone H3.[8] It does not compete with the cofactor S-adenosylmethionine (SAM).[8] This targeted inhibition leads to a dose-dependent decrease in cellular H3K9me2 levels.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro and cell-based potency of UNC0631.
Table 1: In Vitro Inhibitory Potency of UNC0631
| Target | IC50 (nM) | Assay Type |
| G9a | 4 | Biochemical Assay |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MDA-MB-231 | Breast Cancer | 25 | In-Cell Western |
| MCF7 | Breast Cancer | 18 | In-Cell Western |
| PC3 | Prostate Cancer | 26 | In-Cell Western |
| 22RV1 | Prostate Cancer | 24 | In-Cell Western |
| HCT116 (wt) | Colon Cancer | 51 | In-Cell Western |
| HCT116 (p53-/-) | Colon Cancer | 72 | In-Cell Western |
| IMR90 | Normal Fibroblast | 46 | In-Cell Western |
Data represents the concentration of UNC0631 required to reduce H3K9me2 levels by 50% after a 48-hour treatment. Data sourced from MedchemExpress.[1]
Table 3: Cytotoxicity of UNC0631
| Cell Line | Cancer Type | EC50 (µM) | Assay Type |
| 22Rv1 | Prostate Cancer | 2.5 | MTT Assay |
| HCT-116 | Colon Cancer | 5.8 | MTT Assay |
Data represents the concentration of UNC0631 required to reduce cell viability by 50% after a 48-hour treatment. Data sourced from MedchemExpress.[1][9]
Experimental Protocols
Protocol 1: In-Cell Western Assay for H3K9me2 Levels
This protocol describes a method to quantify the levels of histone H3 lysine 9 dimethylation (H3K9me2) in cells treated with UNC0631.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
UNC0631
-
96-well microplate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against H3K9me2
-
Normalization antibody (e.g., anti-Histone H3 or a DNA dye like DRAQ5)[3][10]
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of detecting fluorescence in microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0631 in cell culture medium. Remove the old medium from the cells and add the medium containing UNC0631. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.[1]
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells by adding fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and normalization antibody) in blocking buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Add the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Add PBS to the wells and image the plate using an appropriate imaging system.
-
-
Data Analysis: Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal. Normalize the H3K9me2 signal to the normalization signal for each well. Plot the normalized H3K9me2 levels against the UNC0631 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability/Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with UNC0631.[11]
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
UNC0631
-
96-well microplate
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol with 1% Triton X-100)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0631 in cell culture medium. Treat the cells and include a vehicle control. Incubate for 48 hours.[1]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to correct for background.[11]
-
Data Analysis: Subtract the background absorbance from the 570 nm readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the UNC0631 concentration and fit a dose-response curve to determine the EC50 value.
Protocol 3: Western Blotting for H3K9me2
This protocol provides a method to assess the levels of H3K9me2 in cell lysates by western blotting.
Materials:
-
Cell line of interest
-
UNC0631
-
Cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of UNC0631 for the desired duration (e.g., 48 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Concluding Remarks
UNC0631 is a powerful tool for studying the roles of G9a and GLP in various biological contexts. The protocols outlined above provide a framework for assessing its cellular activity and effects on cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment times, compound concentrations, and appropriate controls is essential for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. dojindo.com [dojindo.com]
Application Notes and Protocols for Determining UNC0631 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] G9a and GLP are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] Dysregulation of G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4][5] UNC0631 exerts its anticancer effects by inhibiting G9a/GLP, leading to a reduction in global H3K9me2 levels and subsequent changes in gene expression.[6] These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of UNC0631 in various cancer cell lines and detailed protocols for its determination.
Mechanism of Action
UNC0631 competitively inhibits the catalytic activity of G9a and GLP, preventing the transfer of methyl groups to H3K9. This leads to a decrease in H3K9me2, a hallmark of G9a/GLP activity. The reduction in this repressive histone mark can lead to the reactivation of tumor suppressor genes and the modulation of signaling pathways that control cell proliferation, survival, and differentiation. Key pathways affected by G9a/GLP inhibition include the Hippo and Wnt signaling pathways.[7][8]
Signaling Pathway Diagram
Caption: UNC0631 inhibits the G9a/GLP complex, leading to transcriptional activation of tumor suppressor genes and subsequent modulation of pro-cancerous signaling pathways.
Quantitative Data Summary
The IC50 values of UNC0631 for reducing H3K9me2 levels have been determined in a variety of cancer cell lines. It is important to note that the IC50 for cell viability or proliferation may be higher and should be determined empirically for each cell line and experimental condition.
| Cell Line | Cancer Type | IC50 (H3K9me2 Reduction) | Reference |
| MDA-MB-231 | Breast Cancer | 25 nM | [6] |
| MCF7 | Breast Cancer | 18 nM | [6] |
| PC3 | Prostate Cancer | 26 nM | [6] |
| 22RV1 | Prostate Cancer | 24 nM | [6] |
| HCT116 wt | Colon Cancer | 51 nM | [6] |
| HCT116 p53-/- | Colon Cancer | 72 nM | [6] |
| IMR90 | Normal Fibroblast | 46 nM | [6] |
Experimental Protocols
Determining the IC50 of UNC0631 on cancer cell viability is crucial for assessing its therapeutic potential. The following are detailed protocols for the widely used MTT and WST-1 assays.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the IC50 of UNC0631 in cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][10]
Materials:
-
UNC0631 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
UNC0631 Treatment:
-
Prepare serial dilutions of UNC0631 in complete culture medium. A common starting concentration is 10 µM, with 2-fold or 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same concentration as the highest UNC0631 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared UNC0631 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the UNC0631 concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: WST-1 Assay for Cell Viability
This protocol is based on standard WST-1 assay procedures.[11][12]
Materials:
-
UNC0631 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
WST-1 reagent
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (440-450 nm wavelength)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
UNC0631 Treatment:
-
Follow the same treatment protocol as described for the MTT assay.
-
-
WST-1 Addition and Incubation:
-
After the 48-72 hour incubation with UNC0631, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance of each well at a wavelength between 420-480 nm (optimal is ~440 nm) using a microplate reader. A reference wavelength above 600 nm can be used for background correction.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the MTT assay to determine the IC50 value.
-
Conclusion
UNC0631 is a valuable tool for studying the role of G9a/GLP in cancer biology and holds promise as a potential therapeutic agent. The provided protocols offer a standardized approach to determine the IC50 of UNC0631 in various cancer cell lines, enabling researchers to assess its potency and further investigate its mechanism of action. Accurate and reproducible IC50 determination is a critical step in the preclinical evaluation of this and other targeted cancer therapies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for UNC0631 in H3K9me2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and specific small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression and the formation of heterochromatin.[3][4] By inhibiting the catalytic activity of the G9a/GLP complex, UNC0631 leads to a global reduction in H3K9me2 levels.[1][2] This makes UNC0631 a valuable chemical probe for studying the biological functions of G9a/GLP and the role of H3K9me2 in gene regulation, chromatin structure, and disease. Western blotting is a standard and effective method to quantify the reduction of global H3K9me2 levels following UNC0631 treatment.
Mechanism of Action
G9a and GLP form a heterodimeric complex that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3. UNC0631 is a competitive inhibitor that binds to the substrate-binding pocket of G9a and GLP, preventing the methylation of H3K9. This leads to a time- and concentration-dependent decrease in the cellular levels of H3K9me2.
Quantitative Data
UNC0631 demonstrates high potency in reducing H3K9me2 levels across various cell lines. The half-maximal inhibitory concentration (IC50) for the reduction of H3K9me2 is typically in the nanomolar range.
| Cell Line | H3K9me2 IC50 (nM) |
| MDA-MB-231 | 25 |
| MCF7 | 18 |
| PC3 | 26 |
| 22RV1 | 24 |
| HCT116 wt | 51 |
| HCT116 p53-/- | 72 |
| IMR90 | 46 |
Data sourced from MedchemExpress.[1][5]
Experimental Protocol: Western Blot for H3K9me2 after UNC0631 Treatment
This protocol details the steps for treating cells with UNC0631, preparing cell lysates, and performing a western blot to detect changes in H3K9me2 levels.
Materials
-
UNC0631 (stock solution in DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K9me2
-
Anti-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Seeding and UNC0631 Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat cells with varying concentrations of UNC0631 (e.g., 10 nM to 1 µM) and a DMSO vehicle control for a desired duration (e.g., 24, 48, or 72 hours). The optimal concentration and time should be determined empirically for each cell line.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 15,000 rpm for 10-15 minutes at 4°C.[4]
-
Transfer the supernatant (whole-cell lysate) to a new tube. Avoid disturbing the pellet, which contains insoluble cellular debris. For histone analysis, some protocols suggest using the whole lysate without high-speed centrifugation to ensure chromatin-bound proteins are not discarded.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein quantification, normalize the volume of each lysate to ensure equal protein loading.
-
Add 1x Laemmli sample buffer to the lysates and heat at 95-100°C for 10 minutes.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Load 10-30 µg of each protein sample into the wells of an SDS-PAGE gel.[6] Histones are small proteins (around 15-17 kDa), so ensure the gel percentage is appropriate for their resolution.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2, diluted in blocking buffer, overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities using densitometry software and normalize the H3K9me2 signal to the total Histone H3 signal.
-
Troubleshooting and Considerations
-
Loading Control: Total Histone H3 is the recommended loading control for histone modification studies, as its levels are generally stable.[3]
-
Antibody Specificity: Ensure the H3K9me2 antibody is specific and does not cross-react with other histone modifications.
-
Complete Lysis: For complete extraction of nuclear proteins, sonication of the lysate on ice can be performed before centrifugation.
-
Data Interpretation: A decrease in the H3K9me2 band intensity relative to the total H3 control in UNC0631-treated samples compared to the vehicle control indicates successful inhibition of G9a/GLP.
By following this protocol, researchers can effectively utilize UNC0631 as a tool to investigate the role of H3K9me2 in their biological systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC0631 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP).[1][2][3] These enzymes are crucial for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][4] By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, thereby modulating gene expression and influencing various cellular processes.[5][6] This document provides detailed application notes and protocols for the effective use of UNC0631 in cell culture experiments.
Mechanism of Action
UNC0631 acts as a competitive inhibitor of G9a and GLP, binding to the active site of these enzymes and preventing the transfer of methyl groups from the cofactor S-adenosyl-l-methionine (SAM) to histone substrates.[1] This inhibition leads to a decrease in H3K9me2 levels, which can reactivate silenced genes and impact cellular phenotypes.[4] It is a valuable tool for studying the biological roles of G9a and GLP in various contexts, including cancer biology, epigenetics, and developmental biology.[2][7]
Data Presentation
Solubility and Storage
For optimal results, proper handling and storage of UNC0631 are essential.
| Solvent | Concentration | Notes |
| DMSO | >18.35 mg/mL; 16.67 mg/mL (26.21 mM) | Gentle warming or ultrasonic treatment may be needed. Use newly opened DMSO to avoid hygroscopic effects.[5][6] |
| Ethanol | >12.66 mg/mL; 100 mg/mL (157.25 mM) | Ultrasonic treatment may be required.[5][8] |
| DMF | 150 mg/mL (235.88 mM) | Ultrasonic treatment may be needed.[5] |
| Storage | ||
| Powder | -20°C for up to 3 years. | |
| In Solvent | -80°C for up to 2 years; -20°C for up to 1 year. | When stored at -80°C, use within 2 years.[5] |
In Vitro Potency and Cellular Activity
UNC0631 exhibits high potency against its target enzymes and in cellular assays, with a significant separation between its functional potency and cytotoxicity.
| Parameter | Cell Line | IC50 Value | Assay Type |
| Enzymatic Inhibition | - | 4 nM | G9a (SAHH-coupled) |
| - | 15 nM | GLP | |
| Reduction of H3K9me2 Levels | MDA-MB-231 | 25 nM | In-Cell Western (ICW) |
| MCF7 | 18 nM | ICW | |
| PC3 | 26 nM | ICW | |
| 22RV1 | 24 nM | ICW | |
| HCT116 wt | 51 nM | ICW | |
| HCT116 p53-/- | 72 nM | ICW | |
| IMR90 | 46 nM | ICW | |
| Cytotoxicity | MDA-MB-231 | 2.8 µM | MTT Assay |
| 22Rv1 | >25 µM | MTT Assay | |
| HCT-116 | 0.051 µM | MTT Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[9][10][11]
Signaling Pathway and Experimental Workflow
Caption: G9a/GLP signaling pathway and inhibition by UNC0631.
Caption: A typical experimental workflow for using UNC0631.
Caption: Logical flow of UNC0631's effects in cells.
Experimental Protocols
General Protocol for Treating Cells with UNC0631
This protocol provides a general guideline for treating adherent cells with UNC0631. Optimization may be required for different cell lines and experimental goals.
Materials:
-
UNC0631 powder
-
Sterile, anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Adherent cells in culture
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a Stock Solution:
-
Aseptically prepare a 10 mM stock solution of UNC0631 in sterile DMSO. For example, dissolve 6.36 mg of UNC0631 (MW: 635.93 g/mol ) in 1 mL of DMSO.
-
Vortex or use an ultrasonic bath to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Cell Seeding:
-
The day before treatment, seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM UNC0631 stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to minimize solvent toxicity.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of UNC0631 or the vehicle control (medium with the same percentage of DMSO).
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Return the cells to a 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 48 to 72 hours). The optimal incubation time will depend on the specific cell line and the endpoint being measured.
-
Protocol for Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of UNC0631 using a standard MTT assay.[12]
Materials:
-
Cells treated with UNC0631 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol with 1% Triton X-100 or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Treatment: Follow the "General Protocol for Treating Cells with UNC0631," plating cells in a 96-well plate. Include wells for untreated controls and vehicle controls. A typical concentration range to test for cytotoxicity could be from 0.1 µM to 50 µM.
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to correct for background.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the UNC0631 concentration to determine the IC50 value for cytotoxicity.
Protocol for Western Blotting to Detect H3K9me2 Levels
This protocol describes how to assess the effect of UNC0631 on the levels of H3K9me2 by Western blotting.[13][14][15]
Materials:
-
Cells treated with UNC0631
-
Ice-cold PBS
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Following treatment with UNC0631 (a typical effective concentration range is 25-500 nM for 48-72 hours), wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[15]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
-
Analysis: Quantify the band intensities to determine the relative change in H3K9me2 levels upon UNC0631 treatment compared to the vehicle control.
Protocol for Immunoprecipitation (IP)
This protocol can be used to investigate how UNC0631 treatment affects the interaction of a protein of interest with other proteins.[17][18]
Materials:
-
Cells treated with UNC0631
-
Non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest ("bait" protein)
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to IP lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Treat cells with UNC0631 as desired.
-
Lyse the cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.[18]
-
Centrifuge to clear the lysate as described in the Western Blot protocol.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against your protein of interest. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G beads to each sample and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[17]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. Each wash should involve resuspending the beads, followed by centrifugation.[17]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads and collect the supernatant, which contains your immunoprecipitated sample.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein (to confirm successful IP) and potential interacting partners.
-
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Histone methyltransferase G9a inhibitor (UNC0631) reinforces mitochondrial function and upregulates UCP1 in brown adipocytes and screening of epigenetic libraries - Physiology and Pharmacology [ppj.phypha.ir]
- 8. UNC 0631 - Nordic Biosite [nordicbiosite.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. epigentek.com [epigentek.com]
- 14. nacalai.com [nacalai.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. origene.com [origene.com]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols for UNC0631 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and specific small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] Inhibition of G9a and GLP by UNC0631 leads to a global reduction of H3K9me2 levels, making it a valuable tool for studying the role of this histone modification in gene regulation and disease.[1][3] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the localization of specific proteins or histone modifications to DNA sequences in vivo. This document provides detailed application notes and a comprehensive protocol for utilizing UNC0631 in ChIP experiments to study the dynamics of H3K9me2 on a genomic scale.
Data Presentation
Quantitative Data Summary of UNC0631 and Related Inhibitors
The following table summarizes key quantitative data for UNC0631 and its widely used analog, UNC0638. This information is critical for designing experiments to effectively inhibit G9a/GLP and reduce H3K9me2 levels prior to ChIP.
| Compound | Target(s) | IC50 (in vitro) | Cellular IC50 for H3K9me2 Reduction | Cell Line(s) Tested | Reference(s) |
| UNC0631 | G9a | 4 nM | 25 nM | MDA-MB-231 | [1] |
| 18 nM | MCF7 | [1] | |||
| 26 nM | PC3 | [1] | |||
| 24 nM | 22RV1 | [1] | |||
| 51 nM | HCT116 wt | [1] | |||
| 72 nM | HCT 116 p53-/- | [1] | |||
| 46 nM | IMR90 | [1] | |||
| UNC0638 | G9a | <15 nM | 81 ± 9 nM | MDA-MB-231 | [3] |
| GLP | 19 ± 1 nM | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of G9a/GLP Inhibition by UNC0631
Caption: UNC0631 inhibits the G9a/GLP complex, preventing the methylation of H3K9 and subsequent transcriptional repression.
Experimental Workflow for UNC0631-ChIP
Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation experiment following UNC0631 treatment.
Experimental Protocols
Protocol 1: Cell Treatment with UNC0631 for H3K9me2 Reduction
This protocol describes the treatment of cultured mammalian cells with UNC0631 to achieve a significant reduction in global H3K9me2 levels prior to performing a ChIP assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
UNC0631 (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting. The number of cells required will depend on the abundance of the target protein and the specific ChIP protocol being used, but a starting point of 1 x 10^7 cells per ChIP is recommended.
-
UNC0631 Preparation: Prepare a working solution of UNC0631 in complete cell culture medium. The final concentration will need to be optimized for your cell line, but a range of 100 nM to 500 nM is a good starting point based on published data.[3] Prepare a vehicle control with an equivalent volume of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing UNC0631 or the DMSO vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe a significant reduction in H3K9me2 levels. A time course of 48 to 96 hours is recommended.[3] Because H3K9me2 has a relatively long half-life, longer incubation times may be necessary to see a substantial effect.[3]
-
Harvesting: After the incubation period, proceed directly to the crosslinking step of the ChIP protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol is a general guide for performing a cross-linking ChIP (X-ChIP) assay to analyze H3K9me2 levels at specific genomic loci. It should be optimized for your specific cell type and experimental conditions.
Materials:
-
UNC0631-treated and vehicle-treated cells (from Protocol 1)
-
Formaldehyde (37% solution)
-
Glycine
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K9me2 antibody (ChIP-validated)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol or a DNA purification kit
-
Primers for qPCR analysis
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Sonication:
-
Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The sonication conditions will need to be optimized for your cell type and sonicator.
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-H3K9me2 antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific to target and control genomic regions. Calculate the enrichment of H3K9me2 as a percentage of the input DNA.
-
Alternatively, the purified DNA can be used to prepare libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.
-
Important Considerations:
-
Antibody Validation: It is crucial to use a ChIP-validated antibody specific for H3K9me2.
-
Controls: Proper controls are essential for a successful ChIP experiment. These include a negative control (Normal Rabbit IgG) and a positive control locus (a gene known to be enriched for H3K9me2 in your cell type).
-
Optimization: The protocols provided here are a starting point. Optimization of cell number, UNC0631 concentration and treatment time, sonication conditions, and antibody concentration will be necessary for optimal results.
References
- 1. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0631 In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of UNC0631, a potent inhibitor of the histone methyltransferases G9a and GLP, in mouse models. The following sections offer guidance on dosage, administration, and experimental workflows based on published research.
Overview and Mechanism of Action
UNC0631 is a selective, substrate-competitive inhibitor of G9a and the closely related G9a-like protein (GLP). These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][2] By inhibiting G9a/GLP, UNC0631 can lead to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.[1] This mechanism has shown therapeutic potential in various disease models, including cancer and genetic disorders.[2][3] A closely related analog, UNC0642, has demonstrated efficacy and favorable pharmacokinetic properties in in vivo studies, providing a strong basis for the application of UNC0631 in similar models.[2][3]
The signaling pathway below illustrates the primary mechanism of UNC0631.
Caption: Mechanism of UNC0631-mediated gene activation.
Quantitative Data Summary
The following table summarizes dosages and administration routes for the G9a inhibitor UNC0642, a close analog of UNC0631 with superior pharmacokinetic properties for in vivo use.[3] These parameters provide a validated starting point for designing studies with UNC0631.
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Outcome | Reference |
| UNC0642 | Prader-Willi Syndrome (PWS) Mouse Model (m+/pΔS−U pups) | 2.5 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days (starting at P7) | Significantly attenuated lethality in PWS pups. | [3] |
| UNC0642 | Adult Mice (mS-EGFP/p+ females, 6 weeks old) | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 consecutive days | A single 5 mg/kg dose was sufficient to inhibit G9a activity. Treatment led to long-lasting maternal expression of Snrpn–EGFP. | [3] |
Experimental Protocols
Formulation of UNC0631 for In Vivo Administration
Materials:
-
UNC0631 powder
-
Dimethyl sulfoxide (DMSO)
-
Isotonic saline solution (0.9% NaCl, sterile) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare a stock solution of UNC0631 in DMSO. Due to potential solubility issues, it is recommended to start with a high-concentration stock (e.g., 10-50 mg/mL).
-
For the final injection volume, dilute the UNC0631 DMSO stock solution in isotonic saline or PBS.
-
The final concentration of DMSO in the injected solution should be kept to a minimum to avoid toxicity. A final concentration of 0.02% DMSO has been used successfully for the analog UNC0642.[3]
-
It is recommended to prepare the working solution fresh on the day of use.[4]
Intraperitoneal (i.p.) Injection Protocol for Adult Mice
This protocol is a standard method for systemic administration of therapeutic agents.
Materials:
-
Mouse restraint device
-
25-30 gauge needle
-
1 mL syringe
-
UNC0631 working solution
-
70% Ethanol or other skin disinfectant
Workflow Diagram:
Caption: Workflow for intraperitoneal injection in mice.
Procedure:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is commonly used.[5]
-
Positioning: Tilt the mouse so that its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.
-
Locating the Injection Site: The preferred site for i.p. injection is the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]
-
Injection:
-
Wipe the injection site with a disinfectant.[5]
-
Using a new sterile needle for each animal, insert the needle with the bevel facing up at a 30-40° angle into the abdominal cavity.[6][7]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the UNC0631 solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[6]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.[5]
-
Monitor the mouse for any adverse reactions.
-
Intraperitoneal (i.p.) Injection Protocol for Neonatal Mice
Administration to neonatal mice requires specialized handling and equipment.
Materials:
-
Hamilton syringe (10 μL)
-
30-gauge needle attached to polyethylene tubing
-
Heating pad
-
UNC0631 working solution
Procedure:
-
Preparation: Separate the pup from the dam. To prevent hypothermia, perform the procedure on a heating pad.
-
Handling: Hold the pup gently between the thumb and forefinger with the ventral side up.
-
Injection:
-
Post-Injection:
-
Return the pup to the dam. It may be necessary to mask the scent of the injection with bedding from the home cage.
-
Monitor the pup to ensure it is accepted back by the dam.
-
Considerations and Best Practices
-
Toxicity: While UNC0638 (a related compound) has shown a good separation of functional potency and cell toxicity, it is crucial to perform dose-finding studies to determine the maximum tolerated dose (MTD) of UNC0631 in the specific mouse model being used.[1][9]
-
Pharmacokinetics: The pharmacokinetic properties of UNC0631, such as half-life and tissue distribution, should be considered when designing the dosing schedule.[10][11] While UNC0642 has improved pharmacokinetic properties for in vivo use, the properties of UNC0631 may differ.[2]
-
Controls: Appropriate vehicle controls (e.g., saline with the same percentage of DMSO used for UNC0631 formulation) must be included in all experiments.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Proper handling and injection techniques are essential to minimize animal stress and ensure data reliability.[5][7][12]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics in mice implanted with xenografted tumors after intravenous administration of tasidotin (ILX651) or its carboxylate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of UNC0631 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP).[1][2][3] G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[4] UNC0631 acts as a substrate-competitive inhibitor, occupying the peptide binding groove of G9a/GLP, thereby preventing the methylation of H3K9.[5] With an in vitro IC50 value of approximately 4 nM for G9a, UNC0631 is a valuable chemical probe for studying the biological roles of G9a/GLP in various cellular processes and diseases, including cancer.[1][6][7] This document provides detailed procedures for the preparation, handling, and storage of UNC0631 stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
This table summarizes the key physical and chemical properties of UNC0631.
| Property | Value | Citations |
| Molecular Formula | C₃₇H₆₁N₇O₂ | [8] |
| Molecular Weight | 635.9 g/mol | [8] |
| CAS Number | 1320288-19-4 | [8][9] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [8] |
| Solubility in DMSO | Varies by supplier: 5 mg/mL to 100 mg/mL.[6][8] Solubility can be aided by gentle warming (37°C) and/or sonication.[1][9] Use of new, anhydrous DMSO is recommended.[1] | [1][6][8][9] |
| Storage (Solid Powder) | -20°C for up to 3 years. | [6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years to prevent repeated freeze-thaw cycles.[1][6][10] | [1][6][10] |
Experimental Protocols
Materials Required:
-
UNC0631 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably from a newly opened bottle[1]
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath or heating block
Calculations for Stock Solution Preparation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example: To prepare 1 mL of a 10 mM UNC0631 stock solution:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 635.9 g/mol
Mass (mg) = 0.010 mol/L × 0.001 L × 635.9 g/mol × 1000 mg/g = 6.359 mg
Therefore, 6.36 mg of UNC0631 is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of UNC0631 powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 6.36 mg of UNC0631 powder and transfer it into the tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Close the tube cap tightly and vortex the solution for 1-2 minutes. If the solid does not fully dissolve, use one or both of the following methods:
-
Verification: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][10]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][6]
Visualizations
Caption: A flowchart illustrating the key steps for preparing a UNC0631 stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
optimal working concentration of UNC 0631 for MCF7 cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0631 is a potent and specific small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2).[1] G9a is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), an epigenetic modification generally associated with transcriptional repression. In various cancers, including breast cancer, G9a is often overexpressed and plays a crucial role in tumor progression, proliferation, and metastasis. This document provides detailed application notes and protocols for the optimal use of UNC0631 in studies involving the MCF7 human breast cancer cell line.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for UNC0631 and related compounds in MCF7 and other relevant cell lines.
Table 1: IC50 Values for UNC0631
| Parameter | Cell Line | IC50 Value | Reference |
| G9a Enzymatic Inhibition | - | 4 nM | [1] |
| H3K9me2 Reduction | MCF7 | 18 nM | [1][2] |
| H3K9me2 Reduction | MDA-MB-231 | 25 nM | [1] |
| H3K9me2 Reduction | PC3 | 26 nM | [1] |
| H3K9me2 Reduction | 22RV1 | 24 nM | [1] |
| H3K9me2 Reduction | HCT116 wt | 51 nM | [1] |
Table 2: Cytotoxicity Data for G9a Inhibitors
| Compound | Cell Line | Assay | IC50 Value | Reference |
| UNC0631 | MDA-MB-231 | MTT | 2.8 µM | [2] |
| UNC0642 | MCF7 | Neutral Red | 12.6 µM |
Note: The cytotoxic concentration of UNC0631 in MCF7 cells is anticipated to be in the low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal non-cytotoxic and cytotoxic concentrations for your specific experimental setup. For non-cytotoxic applications, concentrations between 0.5 µM and 1 µM have been used for similar G9a inhibitors.
Experimental Protocols
Cell Culture and Reagent Preparation
MCF7 Cell Culture: MCF7 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
UNC0631 Stock Solution: UNC0631 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of UNC0631 on MCF7 cells.
Materials:
-
MCF7 cells
-
96-well plates
-
UNC0631
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of UNC0631 in culture medium at 2x the final desired concentrations.
-
Remove the old medium and add 100 µL of the UNC0631 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify UNC0631-induced apoptosis in MCF7 cells.
Materials:
-
MCF7 cells
-
6-well plates
-
UNC0631
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of UNC0631 (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for H3K9me2 and G9a Pathway Proteins
This protocol is to assess the effect of UNC0631 on the levels of H3K9me2 and other proteins in the G9a signaling pathway.
Materials:
-
MCF7 cells
-
UNC0631
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-G9a, anti-E-cadherin, anti-Vimentin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF7 cells with UNC0631 at the desired concentrations and for the appropriate time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for assessing the effects of UNC0631 on MCF7 cells.
G9a Signaling Pathway in Breast Cancer
Caption: The role of G9a in regulating EMT and inflammation in breast cancer.
References
Application Notes and Protocols for UNC0631: A Potent G9a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC0631, a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). This document outlines the effective treatment durations for achieving significant G9a inhibition, detailed protocols for key experiments, and visual representations of relevant pathways and workflows.
Introduction to UNC0631 and G9a Inhibition
G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] Dysregulation of G9a activity is implicated in various diseases, particularly cancer, where its overexpression is often correlated with poor prognosis.[2] UNC0631 is a valuable chemical probe for studying the biological roles of G9a and for exploring its therapeutic potential.[3][4] It acts as a competitive inhibitor at the substrate binding site, preventing the methylation of G9a's targets.
Quantitative Data Summary
The efficacy of UNC0631 has been demonstrated across a range of biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency of UNC0631
| Parameter | Value | Reference |
| G9a IC50 (biochemical assay) | 4 nM | [3] |
| GLP (EHMT1) IC50 (biochemical assay) | 15 nM | [3] |
Table 2: Cellular Activity of UNC0631 - H3K9me2 Reduction (48-hour treatment)
| Cell Line | IC50 for H3K9me2 Reduction | Reference |
| MDA-MB-231 (Breast Cancer) | 25 nM | [3] |
| MCF7 (Breast Cancer) | 18 nM | [3] |
| PC3 (Prostate Cancer) | 26 nM | [3] |
| 22RV1 (Prostate Cancer) | 24 nM | [3] |
| HCT116 wt (Colon Cancer) | 51 nM | [3] |
| HCT116 p53-/- (Colon Cancer) | 72 nM | [3] |
| IMR90 (Normal Fibroblast) | 46 nM | [3] |
Table 3: Cellular Viability (Cytotoxicity) of UNC0631 (48-hour treatment)
| Cell Line | IC50 (MTT Assay) | Reference |
| 22Rv1 (Prostate Cancer) | > 25 µM | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of UNC0631's mechanism and its experimental application, the following diagrams visualize key concepts.
Experimental Protocols
I. Cell Culture and UNC0631 Treatment
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of analysis.
-
Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
UNC0631 Preparation: Prepare a stock solution of UNC0631 in DMSO (e.g., 10 mM). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of UNC0631 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration. For H3K9me2 reduction, a time course of 24, 48, and 72 hours is recommended. Some studies have shown that H3K9me2 levels continue to decrease up to 4 days of treatment.[5] For downstream effects like apoptosis or cell cycle arrest, 48 to 72 hours of treatment is a common starting point.[6][7]
II. Western Blot for H3K9me2 Detection
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, some protocols recommend acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein lysates on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) and a loading control (e.g., total Histone H3) overnight at 4°C with gentle agitation.[8][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the loading control.
III. Cell Viability Assay (MTT)
-
Cell Treatment: Seed and treat cells with UNC0631 in a 96-well plate as described in Protocol I.
-
MTT Reagent Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
IV. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with UNC0631 in 6-well plates as described in Protocol I for 48-72 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
V. Cell Cycle Analysis
-
Cell Treatment: Treat cells with UNC0631 as described in Protocol I for 48-72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
In Vivo Studies
For in vivo experiments, UNC0631 can be administered via intraperitoneal (i.p.) injection. A suggested starting dose, based on studies with similar G9a inhibitors, is in the range of 5-10 mg/kg, administered every other day.[6] However, optimal dosing and administration schedules should be determined empirically for each animal model and tumor type.
In Vivo Formulation Example:
A stock solution of UNC0631 can be prepared in DMSO and then diluted in a vehicle such as corn oil for administration.[3] For example, to prepare a 1 mg/mL solution, 100 µL of a 10 mg/mL DMSO stock can be added to 900 µL of corn oil.
Conclusion
UNC0631 is a powerful tool for investigating the roles of G9a in health and disease. The protocols and data presented here provide a solid foundation for designing and executing experiments to effectively inhibit G9a and study the downstream consequences. As with any experimental system, optimization of concentrations and treatment durations for your specific cell line and endpoint is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC 0631 - MedChem Express [bioscience.co.uk]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing UNC0631 in Combination with Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and chromatin architecture. The dysregulation of these processes is a hallmark of many diseases, including cancer. UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1] These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Inhibition of G9a/GLP by UNC0631 leads to a reduction in global H3K9me2 levels, thereby reactivating silenced tumor suppressor genes and inducing apoptosis in cancer cells.[2]
Recent research has focused on the enhanced therapeutic potential of combining UNC0631 with other epigenetic-modifying agents, such as DNA methyltransferase (DNMT) inhibitors, histone deacetylase (HDAC) inhibitors, and other histone methyltransferase inhibitors like EZH2 inhibitors.[3][4] The rationale behind this combinatorial approach is to target multiple, often interconnected, epigenetic pathways simultaneously, leading to synergistic anti-tumor effects and potentially overcoming drug resistance.[5]
These application notes provide a comprehensive overview of the use of UNC0631 in combination with other epigenetic drugs, including quantitative data from key studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Synergistic Effects of UNC0631 in Combination Therapies
The following tables summarize the quantitative data from studies investigating the synergistic or additive effects of G9a/GLP inhibitors, including UNC0631 and similar compounds, in combination with other epigenetic drugs.
Table 1: G9a/GLP Inhibitors in Combination with DNMT Inhibitors
| Cell Line | G9a/GLP Inhibitor | DNMT Inhibitor | Effect | Reference |
| Bladder Cancer (RT112, 5637) | A-366 | Decitabine | Synergistic reduction in cell proliferation (Combination Index < 1) | [6] |
| Colorectal Cancer (HCT116) | G9a shRNA | Decitabine | Significantly increased MAGE-A1 and XAGE-1 expression compared to single agents | [7] |
| Acute Myeloid Leukemia (AML) | CM-272 (dual G9a/DNMT inhibitor) | N/A | Reduced tumor growth and restored differentiation | [8] |
| Breast Cancer (MDA-MB-231) | G9a siRNA | 5-aza-2'-deoxycytidine | Supra-additive increase in MASPIN expression | [9] |
Table 2: G9a/GLP Inhibitors in Combination with HDAC Inhibitors
| Cell Line | G9a/GLP Inhibitor | HDAC Inhibitor | Effect | Reference |
| Hepatocellular Carcinoma (HepG2-Snail2) | Bix-01294 | Trichostatin A (TSA) | Increased survival time in mouse models | [10] |
| Colorectal Cancer (HCT116, RKO) | G9a shRNA | Trichostatin A (TSA) | Enhanced expression of cancer-germline antigens | [7] |
| Various Cancer Cell Lines | G9a Inhibition | HDAC Inhibition | Restoration of DNA damage-dependent MICA/B expression | [11] |
| Pancreatic Cancer | BIX01294 | Gemcitabine (often used with HDACi) | Significant reduction in cell viability | [12] |
Table 3: G9a/GLP Inhibitors in Combination with EZH2 Inhibitors
| Cell Line | G9a/GLP Inhibitor | EZH2 Inhibitor | Effect | Reference |
| Breast Cancer (MDA-MB-231) | UNC0642 (2 µM) | GSK126 (10 µM) | Synergistic induction of apoptosis and cell cycle arrest | [4][13] |
| Ovarian Cancer (CAOV3) | UNC0642 (1 µM) | GSK126 (5 µM) | Synergistic induction of apoptosis and cell cycle arrest | [4][13] |
| Melanoma (D14) | UNC0642 (2 µM) | GSK126 (5 µM) | Synergistic induction of apoptosis and cell cycle arrest | [4][13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of UNC0631 in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Sequential combination of decitabine and idarubicin synergistically enhances anti-leukemia effect followed by demethylating Wnt pathway inhibitor promoters and downregulating Wnt pathway nuclear target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Results of a phase 2 trial of the single-agent histone deacetylase inhibitor panobinostat in patients with relapsed/refractory Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating UNC0631: A Technical Guide to Overcoming Aqueous Solubility Challenges
Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals utilizing the potent G9a histone methyltransferase inhibitor, UNC0631, its limited solubility in aqueous media presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful application of UNC0631 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of UNC0631?
A1: UNC0631 is practically insoluble in water. Therefore, it is essential to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] Other organic solvents such as ethanol and DMF can also be used.[1]
Q2: I've dissolved UNC0631 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds like UNC0631. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[3][4] Aim to keep the final DMSO concentration in your cell culture medium as low as possible, ideally at or below 0.1%.[4]
-
Step-wise Dilution: Instead of adding the UNC0631 stock solution directly to your full volume of media, try a serial dilution approach. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Mixing: When adding the UNC0631 stock solution to your aqueous medium, ensure the medium is being gently agitated (e.g., by swirling or slow vortexing) to promote rapid and even dispersion.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the UNC0631 stock solution can sometimes improve solubility.[2] However, be mindful of the temperature sensitivity of your media components.
-
Sonication: In some instances, brief sonication of the stock solution can aid in dissolving small particulates before dilution.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[4] While a general guideline is to keep the final concentration at or below 0.5%, it is best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[3][4] Primary cells are often more sensitive to DMSO than established cell lines.[3]
Q4: Can I prepare a stock solution of UNC0631 in ethanol for my experiments?
A4: Yes, UNC0631 is soluble in ethanol.[1] However, be aware that ethanol can also be toxic to cells. Similar to DMSO, it is crucial to determine the maximum tolerated final concentration of ethanol for your specific cell line.
Quantitative Solubility Data
The following table summarizes the reported solubility of UNC0631 in various solvents.
| Solvent | Concentration | Molarity | Notes |
| In Vitro | |||
| DMSO | >18.35 mg/mL | >28.86 mM | Gentle warming and/or sonication may be required.[1][3] |
| Ethanol | ≥12.66 mg/mL | ≥19.91 mM | Sonication may be required.[3] |
| DMF | 150 mg/mL | 235.88 mM | Sonication may be required.[1] |
| In Vivo Formulation | |||
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 0.79 mM | - |
Experimental Protocols
Protocol 1: Preparation of UNC0631 Stock Solution
-
Weighing: Accurately weigh the desired amount of UNC0631 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can impact solubility.[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for 10 minutes and/or sonicate in a water bath for a short period to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of UNC0631 Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the UNC0631 DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the UNC0631 stock solution to achieve the desired final concentration. Ensure that the final DMSO concentration remains within the tolerated range for your cell line (typically ≤0.5%).[3]
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without UNC0631) to your cell culture medium. This is crucial to distinguish the effects of the inhibitor from any effects of the solvent.
Signaling Pathway and Experimental Workflow
UNC0631 is a potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation event serves as a docking site for repressive protein complexes, leading to chromatin compaction and transcriptional silencing of target genes.
Caption: UNC0631 inhibits G9a, preventing H3K9me2 and subsequent gene silencing.
The following diagram illustrates a typical experimental workflow for assessing the cellular activity of UNC0631.
Caption: Workflow for UNC0631 cellular experiments.
References
managing UNC 0631 cytotoxicity in long-term experiments
Welcome to the technical support center for UNC0631. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the management of UNC0631 cytotoxicity, particularly in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC0631 and what is its mechanism of action?
A1: UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1). G9a and GLP are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a and GLP, UNC0631 leads to a reduction in global H3K9me2 levels, thereby influencing gene expression. It also affects the methylation of non-histone proteins, such as p53.
Q2: What is the reported potency and cytotoxicity of UNC0631?
A2: UNC0631 is highly potent against its target, G9a, with an in vitro IC50 of approximately 4 nM.[1][2][3] It effectively reduces H3K9me2 levels in various cell lines with IC50 values typically in the range of 18-72 nM.[1] Notably, UNC0631 is reported to have an excellent separation between its functional potency and cellular toxicity, making it a valuable tool for studying G9a/GLP biology.[4][5]
Q3: At what concentration should I use UNC0631 in my cell culture experiments?
A3: The optimal concentration of UNC0631 depends on your specific cell line and experimental goals. A good starting point is to use a concentration that is 5-10 times the IC50 for H3K9me2 reduction in your cell line of interest (or a closely related one from the table below). However, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect while minimizing potential cytotoxicity, especially for long-term studies.
Q4: How should I prepare and store UNC0631?
A4: UNC0631 is typically dissolved in a solvent like DMSO to create a concentrated stock solution.[1] For example, you can dissolve it in DMSO at a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) and consistent across all conditions, including your vehicle control.
Q5: How long does it take for UNC0631 to reduce H3K9me2 levels?
A5: Significant reductions in H3K9me2 levels are typically observed after 48 hours of treatment with UNC0631.[1][6] For long-term experiments, you may need to replenish the media with fresh UNC0631 periodically, depending on the stability of the compound in your culture conditions and the proliferation rate of your cells.
Data Presentation
Table 1: Potency of UNC0631 on G9a and H3K9me2 Levels
| Target | Metric | Value (nM) | Cell Line | Reference |
| G9a | IC50 | 4 | N/A (in vitro) | [1][2][3] |
| H3K9me2 Reduction | ICW IC50 | 18 | MCF7 | [1] |
| H3K9me2 Reduction | ICW IC50 | 24 | 22RV1 | [1] |
| H3K9me2 Reduction | ICW IC50 | 25 | MDA-MB-231 | [1] |
| H3K9me2 Reduction | ICW IC50 | 26 | PC3 | [1][6] |
| H3K9me2 Reduction | ICW IC50 | 46 | IMR90 | [1] |
| H3K9me2 Reduction | ICW IC50 | 51 | HCT116 wt | [1] |
| H3K9me2 Reduction | ICW IC50 | 72 | HCT116 p53-/- | [1] |
Table 2: Reported Cytotoxicity of UNC0631
| Assay | Metric | Value (µM) | Cell Line | Reference |
| MTT Assay | IC50 | 2.8 | MDA-MB-231 |
Note: ICW IC50 refers to the half-maximal inhibitory concentration in an in-cell western assay.
Troubleshooting Guides
Issue 1: I am observing significant cell death in my long-term experiment, even at concentrations reported to be non-toxic.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation: UNC0631 may degrade over time in culture, leading to the accumulation of toxic byproducts. | 1. Replenish Media: Change the culture media and re-add fresh UNC0631 every 48-72 hours. 2. Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO for your stock solution. |
| Cell Line Sensitivity: Your specific cell line may be more sensitive to G9a/GLP inhibition or to the compound itself. | 1. Re-evaluate Optimal Concentration: Perform a long-term viability assay (e.g., over 7-10 days) with a broader range of UNC0631 concentrations. Use a real-time viability assay if possible. 2. Lower the Concentration: Try using a lower concentration of UNC0631 that still gives a partial but significant reduction in H3K9me2 levels. |
| Solvent (DMSO) Toxicity: Accumulation of DMSO in long-term cultures can be toxic. | 1. Maintain Low DMSO Concentration: Ensure the final DMSO concentration is below 0.1%. 2. Consistent Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO) to differentiate between compound and solvent effects. |
| Off-Target Effects: At higher concentrations or in sensitive cell lines, off-target effects may contribute to cytotoxicity. | 1. Use the Lowest Effective Concentration: This minimizes the risk of off-target effects. 2. Consider a Negative Control: If available, use a structurally similar but inactive analog of UNC0631 to confirm that the observed effects are due to G9a/GLP inhibition. |
Issue 2: I am not observing the expected biological effect (e.g., changes in gene expression, phenotype) after UNC0631 treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration: The concentration of UNC0631 may be too low to effectively inhibit G9a/GLP in your specific cell line. | 1. Confirm Target Engagement: Perform a western blot or in-cell western to verify a dose-dependent reduction in H3K9me2 levels. 2. Increase Concentration: Titrate the concentration of UNC0631 upwards, while carefully monitoring for cytotoxicity. |
| Incorrect Timing of Assay: The biological effect you are measuring may occur at a later time point after G9a/GLP inhibition. | 1. Perform a Time-Course Experiment: Assess your biological endpoint at multiple time points after UNC0631 addition (e.g., 48h, 72h, 96h, etc.). |
| Cell Line Resistance: Some cell lines may have compensatory mechanisms that make them resistant to the effects of G9a/GLP inhibition. | 1. Consult Literature: Check if your cell line has been reported to be resistant to G9a/GLP inhibitors. 2. Try an Alternative Inhibitor: Consider using another G9a/GLP inhibitor with a different chemical scaffold. |
| Compound Inactivity: The UNC0631 stock solution may have degraded. | 1. Prepare Fresh Stock: Make a fresh stock solution of UNC0631 from a new vial. 2. Verify with a Positive Control Cell Line: Test your UNC0631 on a cell line known to be sensitive to its effects (e.g., MDA-MB-231). |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of UNC0631 for Long-Term Experiments
This protocol outlines a two-phase approach to identify the highest concentration of UNC0631 that can be used in long-term experiments without causing significant cytotoxicity.
Phase 1: Initial Dose-Response (72-hour endpoint)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (72 hours).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of UNC0631 in your culture medium. A suggested range is 10 µM down to 1 nM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the seeding medium from your cells and add an equal volume of the 2x UNC0631 dilutions and the vehicle control. This will bring the compound and vehicle to their final 1x concentrations.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: After 72 hours, assess cell viability using a standard method such as an MTS or ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the viability data against the log of the UNC0631 concentration to determine the EC50 for cytotoxicity. This will give you an initial estimate of the toxic concentration range.
Phase 2: Long-Term Viability Assessment (e.g., 7-14 days)
-
Cell Seeding: Seed your cells in multiple replicate plates (e.g., 6-well or 12-well plates) at a low density suitable for long-term culture.
-
Treatment: Based on the results from Phase 1, select a range of non-toxic concentrations of UNC0631 (e.g., from the IC50 for H3K9me2 reduction up to a concentration well below the cytotoxic EC50). Include a vehicle control.
-
Culture Maintenance: Culture the cells for your desired long-term duration (e.g., 7, 10, or 14 days). Replenish the media with fresh UNC0631 and vehicle every 2-3 days.
-
Monitoring Cell Health:
-
Morphology: Visually inspect the cells daily using a microscope for any signs of stress, such as rounding, detachment, or debris.
-
Proliferation: At regular intervals (e.g., every 2-3 days), trypsinize and count the cells from one replicate plate per condition using a cell counter or hemocytometer with trypan blue exclusion to assess proliferation and viability.
-
-
Final Endpoint Analysis: At the end of the experiment, perform a final cell count and viability assessment.
-
Data Interpretation: Plot the cell growth curves for each concentration. The optimal non-toxic concentration for your long-term experiment will be the highest concentration that does not significantly inhibit cell proliferation or reduce viability compared to the vehicle control over the entire time course.
Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of UNC0631.
Caption: Experimental workflow for determining the optimal non-toxic UNC0631 concentration.
Caption: Troubleshooting logic for unexpected cytotoxicity with UNC0631.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: UNC0631 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Western blotting results when using the G9a/GLP inhibitor, UNC0631.
Frequently Asked Questions (FAQs)
Q1: What is UNC0631 and how does it affect protein expression in Western blotting?
UNC0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2] G9a and GLP are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][3] By inhibiting G9a/GLP, UNC0631 treatment is expected to cause a dose-dependent decrease in global H3K9me2 levels, which can be detected by Western blotting.[1][4]
Q2: My H3K9me2 levels are not decreasing after UNC0631 treatment. What are the possible reasons?
There are several potential causes for not observing a decrease in H3K9me2 levels:
-
Inactive UNC0631: Improper storage or handling of UNC0631 can lead to its degradation. Ensure it is stored as a powder at -20°C for up to 3 years or as a stock solution at -80°C for up to 1 year.[5]
-
Suboptimal Concentration: The effective concentration of UNC0631 can vary between cell lines. A concentration that is too low may not be sufficient to inhibit G9a/GLP activity. Refer to the quantitative data table below for reported IC50 values in different cell lines.
-
Insufficient Treatment Duration: The reduction in H3K9me2 levels is time-dependent. A common treatment duration is 48 hours.[6] Shorter incubation times may not be sufficient to observe a significant change.
-
Issues with Western Blotting Technique: Problems with protein extraction, antibody dilutions, or signal detection can all lead to a lack of observable changes. Please refer to the detailed Western blotting protocol and troubleshooting guide below.
Q3: I'm observing high background on my Western blot. How can I resolve this?
High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) and blocking for at least 1 hour at room temperature.[7]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can increase non-specific binding.[8][9]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.[10]
-
Membrane Drying: Allowing the membrane to dry out at any point can cause high background.[10]
Q4: I am seeing unexpected bands on my Western blot. What could be the cause?
Unexpected bands can arise from several factors:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure your antibodies are validated for Western blotting and consider using a more specific antibody.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may be degrading. Always use fresh protease inhibitors in your lysis buffer.[11]
-
Post-Translational Modifications: Histone proteins can have various post-translational modifications that may affect their migration on the gel.
Quantitative Data
Table 1: Cellular Potency of UNC0631 in Reducing H3K9me2 Levels
| Cell Line | IC50 (nM) | Reference |
| MDA-MB-231 | 25 | [4] |
| MCF7 | 18 | [4] |
| PC3 | 26 | [4] |
| 22RV1 | 24 | [4] |
| HCT116 wt | 51 | [4] |
| HCT116 p53-/- | 72 | [4] |
| IMR90 | 46 | [4] |
Experimental Protocols
Protocol 1: UNC0631 Stock Solution Preparation and Storage
-
Reconstitution: UNC0631 is soluble in DMSO and Ethanol.[4][5][6] To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of UNC0631 powder in fresh, anhydrous DMSO. Gentle warming and sonication can aid dissolution.[6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for up to one year.[5] When stored at -20°C, it should be used within one year.[4]
Protocol 2: Cell Treatment with UNC0631
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Dilute the UNC0631 stock solution to the desired final concentration in fresh cell culture medium. It is crucial to prepare this solution fresh for each experiment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing UNC0631. Include a vehicle control (e.g., DMSO) at the same final concentration as in the UNC0631-treated samples.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours) under standard cell culture conditions.[6]
Protocol 3: Western Blotting for H3K9me2 Levels
This protocol is adapted for the detection of histone modifications.
-
Sample Preparation (Whole Cell Lysate):
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in 1X SDS sample buffer.
-
Sonicate the samples to shear chromatin and reduce viscosity. It is important not to centrifuge and discard the pellet, as this contains the bulk of the histone proteins.[12]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg of total cell lysate) onto a high-percentage (e.g., 15%) polyacrylamide gel for better resolution of low molecular weight histone proteins.[13]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is often recommended for histone proteins.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K9me2, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
-
Visualizations
Caption: UNC0631 inhibits the G9a/GLP complex, preventing H3K9 methylation.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC 0631 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
potential off-target effects of UNC 0631
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UNC0631. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of UNC0631?
UNC0631 is a potent inhibitor of the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1). It acts as a substrate-competitive inhibitor, preventing the methylation of histone H3 at lysine 9 (H3K9).
Q2: Is there any known off-target activity for UNC0631?
Direct and comprehensive off-target screening data for UNC0631 is limited in the public domain. However, extensive selectivity profiling has been performed on UNC0638, a closely related analog of UNC0631 developed from the same chemical scaffold. Due to their structural similarity, the off-target profile of UNC0638 can provide valuable insights into the potential off-target liabilities of UNC0631.
Q3: What are the known off-target activities of the related compound, UNC0638?
UNC0638 has been screened against a broad panel of non-epigenetic and epigenetic targets. While generally selective, some off-target activities were observed at a concentration of 1 µM.[1] These include interactions with certain G-protein coupled receptors (GPCRs).
Q4: Which specific GPCRs are known to be affected by UNC0638?
At a concentration of 1 µM, UNC0638 showed significant inhibition of three GPCRs in the Ricerca Selectivity Panel:[1]
-
Muscarinic M₂ receptor (64% inhibition)
-
Adrenergic α₁ₐ receptor (90% inhibition)
-
Adrenergic α₁ₑ receptor (69% inhibition)
Further testing in the National Institute of Mental Health's Psychoactive Drug Screen Program Selectivity Panel confirmed interactions with several GPCRs, though with at least 100-fold selectivity for G9a over these receptors.[1]
Q5: Does UNC0638 show activity against other kinases or epigenetic targets?
UNC0638 has been shown to be highly selective over a wide range of other histone methyltransferases.[2][3] However, weak activity has been reported against the histone demethylase JMJD2E and DNA methyltransferase DNMT1, with selectivity for G9a/GLP being over 200-fold and over 5,000-fold, respectively.[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at concentrations effective for G9a/GLP inhibition.
-
Possible Cause: This could be due to an off-target effect of UNC0631, potentially through interaction with GPCRs as suggested by data from the analog UNC0638.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that the observed phenotype is not a direct consequence of G9a/GLP inhibition. This can be done by using a structurally different G9a/GLP inhibitor or through genetic knockdown of G9a and GLP.
-
Evaluate Potential GPCR Involvement: If the phenotype persists and is independent of G9a/GLP inhibition, consider the possibility of off-target GPCR activity.
-
If your experimental system is known to be sensitive to the modulation of muscarinic or adrenergic signaling, this is a strong indicator of a potential off-target effect.
-
Consider using specific antagonists for the muscarinic M₂ or adrenergic α₁ receptors in conjunction with UNC0631 to see if the unexpected phenotype is rescued.
-
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected phenotype occurs at the same concentration range as G9a/GLP inhibition. A significant separation between the IC₅₀ for the on-target effect and the EC₅₀ for the off-target phenotype would suggest a wider experimental window.
-
Issue 2: Discrepancy between cellular activity and biochemical potency.
-
Possible Cause: While UNC0631 is cell-penetrant, discrepancies between biochemical and cellular potencies can arise from various factors, including off-target effects that may lead to cellular toxicity at higher concentrations. The "toxicity/function ratio" is a key parameter to consider. A low ratio indicates that the concentration required for the desired function is close to the concentration that causes toxicity, potentially due to off-target effects. UNC0638 was specifically developed to have a more favorable toxicity/function ratio compared to earlier G9a/GLP inhibitors.[1]
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to determine the cytotoxic concentration of UNC0631 in your specific cell line.
-
Use a Negative Control: The compound UNC0737, a close structural analog of UNC0638 with significantly reduced G9a/GLP inhibitory activity, can be used as a negative control to distinguish between on-target and potential off-target-driven cytotoxicity.[1]
-
Optimize Incubation Time: Extended exposure to even low concentrations of a compound can sometimes lead to toxicity. Optimize the incubation time to the minimum required to observe the desired on-target effect.
-
Data Presentation
Table 1: Summary of Off-Target Activity of UNC0638 (a close analog of UNC0631) at 1 µM [1]
| Target Class | Target | % Inhibition at 1 µM |
| GPCR | Muscarinic M₂ | 64% |
| GPCR | Adrenergic α₁ₐ | 90% |
| GPCR | Adrenergic α₁ₑ | 69% |
Table 2: Selectivity of UNC0638 over other Epigenetic Targets [1]
| Target | Selectivity vs. G9a/GLP |
| JMJD2E | >200-fold |
| DNMT1 | >5,000-fold |
Experimental Protocols
1. General Protocol for GPCR Off-Target Screening (Radioligand Binding Assay)
This is a generalized protocol for a competitive radioligand binding assay, a common method for screening compound libraries for off-target GPCR interactions.
-
Objective: To determine the ability of a test compound (e.g., UNC0631) to displace a known radiolabeled ligand from a specific GPCR.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radiolabeled ligand specific for the GPCR.
-
Unlabeled competing compound (test compound, e.g., UNC0631).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Data is analyzed to calculate the IC₅₀ or Kᵢ value.
-
2. General Protocol for Kinase Off-Target Screening
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
-
Objective: To determine the inhibitory effect of a test compound on the activity of various kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (adenosine triphosphate).
-
Test compound (e.g., UNC0631).
-
Assay buffer.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
-
-
Procedure:
-
In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific period at an optimal temperature.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining.
-
The signal is proportional (or inversely proportional, depending on the detection method) to the kinase activity.
-
The percentage of inhibition is calculated for each kinase at each compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: On-target signaling pathway of UNC0631.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: Optimizing UNC0631 Incubation Time for H3K9me2 Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC0631 for the targeted reduction of Histone H3 Lysine 9 dimethylation (H3K9me2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides
Question: I am not observing a significant reduction in H3K9me2 levels after UNC0631 treatment. What are the possible causes and solutions?
Answer:
Several factors can contribute to an insufficient reduction in H3K9me2 levels. Consider the following troubleshooting steps:
-
Inadequate Incubation Time: H3K9me2 is a relatively stable histone mark. Significant reduction often requires prolonged exposure to UNC0631. Time-course experiments in cell lines like MDA-MB-231 have shown a gradual decrease in H3K9me2 levels over 1 to 4 days, with maximal reduction observed after 72-96 hours. Solution: Increase the incubation time to at least 72 hours, and consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal duration for your specific cell line.
-
Suboptimal UNC0631 Concentration: The effective concentration of UNC0631 is cell-line dependent. Solution: Perform a dose-response experiment to determine the optimal concentration for your cells. Start with a range based on published IC50 values (see table below) and assess both H3K9me2 reduction and cell viability.
-
Compound Instability: While generally stable, prolonged incubation in cell culture media could lead to some degradation of the compound. Solution: For incubation periods longer than 48 hours, consider replacing the media with fresh UNC0631-containing media every 48 hours to maintain a consistent concentration.
-
Cellular Proliferation: Rapidly dividing cells may dilute the effect of H3K9me2 reduction through the deposition of newly synthesized, unmodified histones. Solution: Ensure that the cells are not overly confluent during the experiment. It may be beneficial to perform experiments on cells that are in a logarithmic growth phase but not yet at full confluency.
-
Inefficient Histone Extraction or Antibody Issues: Problems with downstream processing can mask the effects of UNC0631. Solution: Ensure your histone extraction protocol is efficient and that your H3K9me2 antibody is specific and used at the recommended dilution. Run appropriate controls, including a total Histone H3 loading control in your Western blots.
Question: I am observing significant cell toxicity after treating with UNC0631. How can I mitigate this?
Answer:
It is crucial to differentiate between targeted epigenetic effects and general cytotoxicity.
-
Concentration is too high: The cytotoxic concentration of UNC0631 can be close to the effective concentration for H3K9me2 reduction in some cell lines. Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your H3K9me2 reduction experiment to determine the toxic concentration range for your specific cell line. Aim for a concentration that provides significant H3K9me2 reduction with minimal impact on cell viability. The related compound UNC0638 was shown to have a better separation of functional potency and toxicity compared to earlier inhibitors.[1]
-
Solvent Toxicity: The solvent used to dissolve UNC0631 (typically DMSO) can be toxic to cells at higher concentrations. Solution: Ensure the final concentration of the solvent in your cell culture media is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Prolonged Exposure: Long incubation times, while necessary for H3K9me2 reduction, can also lead to cumulative toxicity. Solution: If long incubation is required, closely monitor cell morphology and viability. It may be necessary to use a lower, non-toxic concentration for a longer period.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UNC0631?
A1: UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin. By inhibiting the catalytic activity of this complex, UNC0631 leads to a global reduction in H3K9me2 levels.
Q2: What is the difference between UNC0631 and UNC0638?
A2: UNC0638 is a close analog and a more potent and well-characterized chemical probe for G9a and GLP compared to UNC0631.[2][3][4] UNC0638 generally exhibits higher potency in cellular assays and has been shown to have a better-defined separation between its functional concentration and its cytotoxic concentration.[1] For many applications, UNC0638 is now the preferred inhibitor.
Q3: How should I prepare and store UNC0631?
A3: UNC0631 is typically dissolved in DMSO to create a high-concentration stock solution.[5] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
Q4: What are the essential controls for a UNC0631 experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve UNC0631.
-
Untreated Control: Cells that have not been exposed to either UNC0631 or the vehicle.
-
Positive Control (for downstream assays): For Western blotting, a lysate from cells known to have high levels of H3K9me2. For ChIP-qPCR, a known G9a/GLP target gene.
-
Negative Control (for downstream assays): For Western blotting, a total Histone H3 antibody as a loading control. For ChIP-qPCR, a non-target gene region.
Q5: Will UNC0631 treatment affect H3K9me3 levels?
A5: Studies have shown that treatment with G9a/GLP inhibitors like UNC0638 does not significantly alter the levels of H3K9 trimethylation (H3K9me3). This suggests that in most cell types, H3K9me3 is established independently of G9a/GLP-mediated H3K9me2.
Data Presentation
Table 1: Cellular Potency of UNC0631 and UNC0638 for H3K9me2 Reduction in Various Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) for H3K9me2 Reduction |
| UNC0631 | MDA-MB-231 | In-Cell Western | 48 | 25[5] |
| MCF7 | In-Cell Western | 48 | 18[5] | |
| PC3 | In-Cell Western | 48 | 26[5] | |
| 22RV1 | In-Cell Western | 48 | 24[5] | |
| HCT116 wt | In-Cell Western | 48 | 51[5] | |
| HCT 116 p53-/- | In-Cell Western | 48 | 72[5] | |
| IMR90 | In-Cell Western | 48 | 46[5] | |
| UNC0638 | MDA-MB-231 | In-Cell Western | 48 | 81[1] |
| MCF-7 | In-Cell Western | Not Specified | 70 |
Table 2: Time-Course of H3K9me2 Reduction in MDA-MB-231 Cells Treated with UNC0638
| UNC0638 Concentration | 1 Day | 2 Days | 3 Days | 4 Days |
| 80 nM (IC50) | Gradual Decrease | Continued Decrease | Further Decrease | Significant Reduction |
| 250 nM (IC90) | Gradual Decrease | Continued Decrease | Further Decrease | Near maximal reduction, close to G9a/GLP knockdown levels |
| 500 nM (2 x IC90) | Gradual Decrease | Continued Decrease | Further Decrease | Near maximal reduction, close to G9a/GLP knockdown levels |
Experimental Protocols
Western Blotting for H3K9me2
This protocol is optimized for the detection of histone modifications from cell lysates.
-
Cell Lysis and Protein Extraction:
-
Treat cells with UNC0631 or vehicle control for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells directly in 2x Laemmli sample buffer containing a protease and phosphatase inhibitor cocktail.
-
Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of total protein per lane on a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (use manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Immunofluorescence for H3K9me2
This protocol is for visualizing changes in nuclear H3K9me2 levels.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with UNC0631 or vehicle control for the desired time and concentration.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with the primary antibody against H3K9me2 (at the recommended dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9me2
This protocol allows for the quantification of H3K9me2 at specific genomic loci.
-
Cell Treatment and Cross-linking:
-
Treat cells with UNC0631 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and wash the cells.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Save a small aliquot of the chromatin as "input" control.
-
Incubate the remaining chromatin with an H3K9me2 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to your target and control genomic regions.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Mandatory Visualization
Caption: G9a/GLP pathway for H3K9me2 and UNC0631 inhibition.
Caption: Workflow for UNC0631 incubation time optimization.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
UNC 0631 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of UNC0631 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective use of UNC0631 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store UNC0631 powder and stock solutions?
A1: UNC0631 powder is stable when stored at -20°C for up to three years. Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solution.[1]
Q2: What are the recommended solvents for preparing UNC0631 stock solutions?
A2: UNC0631 exhibits good solubility in several organic solvents. For in vitro experiments, DMSO, ethanol, and DMF are commonly used.[1][2][3] It is crucial to use high-quality, anhydrous solvents, as the presence of water can affect solubility and stability. For hygroscopic solvents like DMSO, using a freshly opened bottle is recommended.[1] For in vivo studies, specific formulations involving solvents like ethanol, PEG300, and Tween-80 are often required.[1][4]
Q3: My UNC0631 solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath can help redissolve the compound.[5] If precipitation persists, it may indicate that the solvent is not suitable for the desired concentration, or the solution may have degraded. It is advisable to prepare a fresh stock solution.
Q4: Is UNC0631 stable in aqueous solutions and cell culture media?
A4: While the quinazoline scaffold is generally stable in cold, dilute acidic, and alkaline solutions, it can be susceptible to degradation, such as hydrolysis, under harsh conditions like boiling. The stability of UNC0631 in aqueous buffers and cell culture media at physiological temperature (37°C) over the course of a typical experiment has not been extensively reported in publicly available literature. Therefore, it is recommended to prepare fresh dilutions of UNC0631 in your experimental media from a concentrated stock solution immediately before each experiment. For long-term experiments, the stability should be validated.
Q5: How can I assess the stability of UNC0631 in my specific experimental setup?
A5: You can perform a simple stability study by incubating UNC0631 in your cell culture medium or buffer at the experimental temperature (e.g., 37°C). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution and analyze the concentration of the intact compound using an analytical method such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to UNC0631 over time would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of UNC0631 stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in experimental media: UNC0631 may degrade during prolonged incubation. 3. Precipitation of the compound: The concentration used may exceed its solubility in the final experimental medium. | 1. Prepare fresh stock solutions from powder and store them in single-use aliquots at -80°C. 2. Prepare working solutions fresh for each experiment. For long-duration experiments, consider replenishing the compound at regular intervals after verifying its stability. 3. Visually inspect for precipitation after dilution. If observed, lower the final concentration or add a solubilizing agent if compatible with your experimental system. |
| Difficulty dissolving UNC0631 powder | 1. Inappropriate solvent: The chosen solvent may not be optimal for the desired concentration. 2. Low-quality or hydrated solvent: Water content can reduce solubility. | 1. Refer to the solubility data tables below. Use gentle warming (37°C) and/or sonication to aid dissolution.[5] 2. Use fresh, high-purity, anhydrous solvents. |
| Variability between experimental replicates | 1. Inhomogeneous solution: The compound may not be fully dissolved or may have precipitated upon dilution. 2. Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes or plates. | 1. Ensure the stock solution is clear and fully dissolved before making dilutions. Vortex thoroughly after each dilution step. 2. Consider using low-adhesion microplates or glass vials. Pre-incubating solutions in the wells before adding cells can sometimes help saturate non-specific binding sites. |
Quantitative Data Summary
UNC0631 Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 - 100 | 7.86 - 157.25 | Heating or sonication may be required.[2][3][5] |
| Ethanol | 5 - 100 | 7.86 - 157.25 | Heating or sonication may be required.[1][2][5] |
| DMF | 30 - 150 | 47.18 - 235.88 | Sonication may be required.[1][3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 0.79 | |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 3.93 | Suspended solution for in vivo use.[1][4] |
UNC0631 Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 1-2 years[1][2] |
| In Solvent | -20°C | Several months to 1 year[1][5] |
Experimental Protocols
Protocol 1: Preparation of UNC0631 Stock Solution
-
Materials:
-
UNC0631 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the UNC0631 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of UNC0631 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator or warm the solution gently at 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of UNC0631 Stability in Cell Culture Medium
-
Materials:
-
10 mM UNC0631 stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable C18 column
-
-
Procedure:
-
Prepare a working solution of UNC0631 at the desired final concentration (e.g., 10 µM) in the complete cell culture medium.
-
Immediately after preparation (T=0), take an aliquot of the solution, and store it at -80°C for later analysis.
-
Incubate the remaining working solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots of the incubated solution and store them at -80°C.
-
After collecting all time points, thaw the samples.
-
Analyze the concentration of intact UNC0631 in each sample by HPLC.
-
Compare the peak area of UNC0631 at each time point to the T=0 sample to determine the percentage of compound remaining.
-
Visualizations
Caption: Workflow for UNC0631 solution preparation and handling.
Caption: Troubleshooting inconsistent results with UNC0631.
Caption: Simplified signaling pathway of UNC0631 action.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating UNC0631 Experiments: A Guide to Selecting Appropriate Negative Controls
Welcome to the technical support center for researchers utilizing the G9a/GLP inhibitor, UNC0631. This guide provides detailed answers to frequently asked questions regarding the critical aspect of selecting and using appropriate negative controls in your experiments. Ensuring the validity and reproducibility of your findings hinges on distinguishing on-target effects from potential off-target activities of any chemical probe.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential when using UNC0631?
Q2: What is the recommended negative control for UNC0631 and its analogs like UNC0638?
A2: The recommended negative control for UNC0638, a close and well-characterized analog of UNC0631, is UNC0737 .[2] UNC0737 is the N-methyl analog of UNC0638 and is structurally very similar.[2] However, it is significantly less potent, showing over 300-fold weaker activity against G9a and GLP in biochemical assays.[2] This structural similarity, coupled with its greatly reduced on-target activity, makes it an excellent tool to account for off-target effects that are not related to G9a/GLP inhibition.
Q3: How do the potencies of UNC0638 and its negative control UNC0737 compare?
A3: The following tables summarize the inhibitory concentrations (IC50) in biochemical assays and the effective concentrations (EC50) in cellular and cytotoxicity assays for UNC0638 and UNC0737.
Table 1: Biochemical Potency against G9a/GLP [2]
| Compound | Target | IC50 (nM) |
| UNC0638 | G9a | <15 |
| GLP | 19 | |
| UNC0737 | G9a | 5,000 ± 200 |
| GLP | >10,000 |
Table 2: Cellular Activity and Cytotoxicity in MDA-MB-231 cells [2]
| Compound | Assay | Parameter | Value (nM) |
| UNC0638 | In-Cell Western (H3K9me2 reduction) | IC50 | 81 ± 9 |
| MTT Assay (Cytotoxicity) | EC50 | 11,000 ± 710 | |
| UNC0737 | In-Cell Western (H3K9me2 reduction) | IC50 | >5,000 |
| MTT Assay (Cytotoxicity) | EC50 | 8,700 ± 790 |
As the data illustrates, UNC0638 is a potent inhibitor of H3K9me2 levels in cells, while UNC0737 shows minimal activity at concentrations where UNC0638 is effective. Importantly, both compounds exhibit similar cytotoxicity profiles at much higher concentrations, suggesting that the observed toxicity is likely independent of G9a/GLP inhibition.[2]
Q4: What are other types of negative controls I should consider for my UNC0631 experiments?
A4: Besides a structurally related inactive compound, employing orthogonal approaches can further validate your findings. These include:
-
Genetic Knockdown: Using siRNA or shRNA to specifically reduce the expression of G9a and/or GLP provides a genetic validation that the phenotype observed with UNC0631 is indeed due to the loss of G9a/GLP function.[3][4]
-
Catalytically Inactive Mutants: Expressing catalytically "dead" versions of G9a or GLP can help dissect the enzymatic versus non-enzymatic roles of these proteins.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of UNC0631 and its negative controls.
Protocol 1: Western Blot for Histone H3 Lysine 9 Dimethylation (H3K9me2)
This protocol is designed to measure the levels of H3K9me2, a direct downstream marker of G9a/GLP activity.
Materials:
-
Cells of interest
-
UNC0631 (or UNC0638)
-
UNC0737
-
DMSO (vehicle control)
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with UNC0631/UNC0638, UNC0737, or DMSO (vehicle) at desired concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
This protocol allows for the investigation of H3K9me2 levels at specific genomic loci.
Materials:
-
Cells treated as in Protocol 1
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication buffer
-
Anti-H3K9me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for next-generation sequencing (ChIP-seq).
Protocol 3: MTT Assay for Cell Viability/Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
UNC0631 (or UNC0638)
-
UNC0737
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UNC0631/UNC0638, UNC0737, or DMSO for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the EC50 values.
Visualizing Key Concepts
To further clarify the experimental logic and biological context, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cellular Resistance to UNC0631 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to UNC0631, a potent inhibitor of the G9a/GLP histone methyltransferases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing reduced sensitivity to UNC0631 over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to targeted therapies like UNC0631 can arise through several mechanisms. Based on studies of other small molecule inhibitors, the most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump UNC0631 out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of G9a/GLP by upregulating alternative survival pathways. Common bypass pathways include the MAPK/ERK and PI3K/Akt signaling cascades, which can promote cell proliferation and survival independently of G9a/GLP activity.[3][4][5]
-
Alterations in the Drug Target: Although less common for this class of inhibitors, mutations in the G9a (EHMT2) or GLP (EHMT1) genes could potentially alter the drug binding site, reducing the affinity of UNC0631 for its target.
-
Epigenetic Reprogramming: Global changes in the epigenetic landscape of the cell could lead to the activation of genes that promote survival and drug resistance.[6][7]
Q2: How can I experimentally determine if my cells have developed resistance to UNC0631?
A2: The first step is to quantify the change in sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of UNC0631 in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant line confirms the development of resistance.
Data Presentation: Comparative IC50 Values
| Cell Line | UNC0631 IC50 (nM) for H3K9me2 Reduction | Reference |
| MDA-MB-231 | 25 | [8] |
| MCF7 | 18 | [8] |
| PC3 | 26 | [8] |
| 22RV1 | 24 | [8] |
| HCT116 wt | 51 | [8] |
| HCT 116 p53-/- | 72 | [8] |
| IMR90 | 46 | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the UNC0631 concentration that inhibits cell viability by 50%.
Materials:
-
Parental and suspected UNC0631-resistant cells
-
Complete cell culture medium
-
UNC0631 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of UNC0631 in complete medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 10 µM). Remove the overnight medium from the cells and add 100 µL of the UNC0631 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest UNC0631 dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the UNC0631 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Q3: I suspect increased drug efflux is causing resistance. How can I test for this and potentially overcome it?
A3: You can investigate the involvement of efflux pumps like P-glycoprotein (P-gp/MDR1) through several methods:
-
Western Blotting: Compare the protein expression levels of P-gp and other ABC transporters in your sensitive and resistant cell lines. An upregulation in the resistant line would be indicative of this mechanism.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. Resistant cells with high P-gp activity will retain less of the dye. You can measure the intracellular fluorescence using flow cytometry or a fluorescence microscope.
-
Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with UNC0631 in combination with a known P-gp inhibitor, such as verapamil.[6][9][10][11][12] A significant decrease in the IC50 of UNC0631 in the presence of the inhibitor would strongly suggest that drug efflux is a major resistance mechanism.
Experimental Protocols
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1)
This protocol describes the detection of P-gp protein levels in cell lysates.
Materials:
-
Parental and UNC0631-resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp/MDR1/ABCB1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with the loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Compare the band intensity for P-gp between the sensitive and resistant cell lines, normalizing to the loading control.
Mandatory Visualization
Caption: UNC0631 action and potential resistance pathways.
Q4: My data suggests a bypass signaling pathway might be activated. How do I investigate this?
A4: To investigate the activation of bypass pathways like MAPK/ERK or PI3K/Akt, you can perform the following experiments:
-
Phospho-protein Western Blotting: Compare the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt, p-mTOR) between your sensitive and resistant cells, both at baseline and after UNC0631 treatment. Increased phosphorylation in the resistant line indicates pathway activation.
-
Combination Therapy with Pathway Inhibitors: Treat your UNC0631-resistant cells with UNC0631 in combination with a specific inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor like trametinib for the MAPK pathway, or a PI3K/mTOR inhibitor like everolimus for the PI3K/Akt pathway).[7][13][14] A synergistic effect, meaning the combination is more effective than either drug alone, would confirm the functional importance of the bypass pathway in mediating resistance.
Experimental Protocols
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol allows for the assessment of the direct target engagement of UNC0631 by measuring the levels of H3K9 dimethylation at specific gene promoters. A lack of reduction in H3K9me2 at target gene loci in resistant cells after UNC0631 treatment could indicate a target-related resistance mechanism.
Materials:
-
Parental and UNC0631-resistant cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
qPCR primers for target gene promoters and control regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into 200-1000 bp fragments using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody overnight. Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known G9a/GLP target genes. Compare the enrichment of H3K9me2 in UNC0631-treated versus untreated cells for both sensitive and resistant lines.
Mandatory Visualization
Caption: A logical workflow for troubleshooting UNC0631 resistance.
Q5: Are there any combination strategies that have shown promise in overcoming resistance to epigenetic inhibitors?
A5: Yes, combination therapy is a key strategy to overcome drug resistance. For epigenetic inhibitors, several approaches are being explored:
-
Combining with other Epigenetic Modifiers: There is evidence of synergy when combining inhibitors of different epigenetic pathways. For instance, combining a G9a/GLP inhibitor like UNC0631 with a Histone Deacetylase (HDAC) inhibitor or a DNA Methyltransferase (DNMT) inhibitor can lead to a more profound and durable anti-cancer effect.[15][16][17][18][19] This is because these different epigenetic modifications can be interconnected and co-regulate gene expression.
-
Combining with Chemotherapy: Epigenetic inhibitors can re-sensitize resistant cells to traditional chemotherapeutic agents. The exact combination would depend on the cancer type and the specific resistance mechanisms.
-
Combining with Targeted Therapy: As discussed, if a bypass signaling pathway is activated, combining UNC0631 with an inhibitor of that specific pathway (e.g., MAPK or PI3K/Akt inhibitors) is a rational approach.[13][14][20][21]
-
Combining with Immunotherapy: Epigenetic modifiers can alter the tumor microenvironment and increase the immunogenicity of cancer cells, potentially enhancing the efficacy of immune checkpoint inhibitors.
Experimental Protocols
Protocol 4: Synergy Assay (Combination Index)
This protocol is used to determine if the combination of UNC0631 and another drug (e.g., a bypass pathway inhibitor or another epigenetic modifier) is synergistic, additive, or antagonistic.
Materials:
-
UNC0631-resistant cells
-
UNC0631
-
Second drug of interest
-
96-well plates
-
MTT assay reagents
-
CompuSyn software or similar for calculating the Combination Index (CI)
Procedure:
-
Determine IC50 of Single Agents: First, determine the IC50 of UNC0631 and the second drug individually in the resistant cell line as described in Protocol 1.
-
Set up Combination Dosing: Prepare serial dilutions of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., equipotent ratio).
-
Treat Cells: Seed cells in 96-well plates and treat with single agents and the drug combinations at various concentrations.
-
Assess Viability: After 48-72 hours, assess cell viability using the MTT assay.
-
Calculate Combination Index (CI): Use the Chou-Talalay method and software like CompuSyn to calculate the CI.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualization
Caption: Activation of bypass signaling in UNC0631 resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional crosstalk between AKT/mTOR and Ras/MAPK pathways in hepatocarcinogenesis: Implications for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adding a reverser (verapamil) to combined chemotherapy overrides resistance in small cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy between verapamil and other multidrug -resistance modulators in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verapamil and low-dose anti-mouse thymocyte globulin combination therapy stably reverses recent-onset type 1 diabetes in NOD mice by acting on the beta cell and immune axes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effects of MAPK and immune checkpoint inhibitors in melanoma: what is the best combination strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 15. Synergistic antileukemic action of a combination of inhibitors of DNA methylation and histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth Inhibition and Induction of Innate Immune Signaling of Chondrosarcomas with Epigenetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual targeting of aberrant DNA and histone methylation synergistically suppresses tumor cell growth in ATL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Integration of HDAC Inhibitors and Individualized Neoantigen Therapy (INT): A Next-Generation Combinatorial Approach for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 21. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating G9a Inhibition in Cells: A Comparative Guide to UNC0631 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0631 and other common G9a inhibitors, supported by experimental data and detailed protocols. We aim to equip you with the necessary information to select the most appropriate tool for your research in histone methyltransferase inhibition.
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark predominantly associated with transcriptional repression. Its role in various cellular processes, including gene silencing and cell proliferation, has made it an attractive target for therapeutic intervention, particularly in oncology. A variety of small molecule inhibitors have been developed to probe the function of G9a and for potential clinical applications. This guide focuses on UNC0631 and provides a comparative analysis with other widely used G9a inhibitors: UNC0638, UNC0642, and A-366.
Comparative Analysis of G9a Inhibitors
The selection of a G9a inhibitor is contingent on the specific experimental needs, considering factors such as potency, selectivity, and suitability for in vivo studies. The following tables summarize the quantitative data for UNC0631 and its alternatives.
In Vitro Potency
| Inhibitor | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity over other HMTs | Reference |
| UNC0631 | 4 | - | High | [1] |
| UNC0638 | <15 | 19 | >500-fold | [2][3] |
| UNC0642 | <2.5 | <2.5 | >300-fold | [4][5] |
| A-366 | 3.3 | 38 | >1000-fold | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC₅₀ indicates higher potency. GLP (G9a-like protein) is a closely related histone methyltransferase.
Cellular Activity: H3K9me2 Reduction
| Inhibitor | Cell Line | IC₅₀ (nM) for H3K9me2 reduction | Reference |
| UNC0631 | MDA-MB-231 | 25 | [1][6] |
| MCF7 | 18 | [6] | |
| PC3 | 26 | [6] | |
| HCT116 | 51 | [6] | |
| UNC0638 | MDA-MB-231 | 81 | [2] |
| PC-3 | ~300 (EC₅₀) | [7] | |
| UNC0642 | - | <150 | [5] |
| A-366 | PC-3 | ~300 (EC₅₀) | [7] |
Cellular IC₅₀ (or EC₅₀) values indicate the concentration required to reduce the levels of H3K9me2 by 50% in cells.
Cellular Proliferation and Viability
| Inhibitor | Cell Line | IC₅₀ (µM) for Cell Viability | Reference |
| UNC0638 | MNA Neuroblastoma | 8.3 | [3][8] |
| Non-MNA Neuroblastoma | 19 | [3][8] | |
| UNC0642 | T24 (Bladder Cancer) | 9.85 | [9] |
| J82 (Bladder Cancer) | 13.15 | [9] | |
| 5637 (Bladder Cancer) | 9.57 | [9] | |
| MNA Neuroblastoma | 15 | [3] | |
| Non-MNA Neuroblastoma | 32 | [3] | |
| A-366 | MOLT-16 (Leukemia) | No significant effect | [10] |
| HT-1080 (Fibrosarcoma) | No significant effect | [10] |
IC₅₀ values for cell viability represent the concentration of the inhibitor that reduces cell viability by 50%.
Key Differences and Considerations
-
Potency: UNC0631, UNC0642, and A-366 exhibit the highest in vitro potency against G9a.[1][4][5]
-
Cellular Activity: While all compounds effectively reduce cellular H3K9me2 levels, UNC0631 demonstrates high potency in this regard across multiple cell lines.[6]
-
Toxicity vs. Function: UNC0638 is noted for its high toxicity/function ratio, indicating a good separation between its effective concentration and the concentration at which it becomes toxic to cells.[3][11]
-
In Vivo Suitability: UNC0642 was developed to have improved pharmacokinetic properties, making it more suitable for in vivo animal studies compared to UNC0638.[9][12]
-
Phenotypic Effects: Interestingly, while A-366 is a potent inhibitor of H3K9me2, it shows significantly less cytotoxic effects on the growth of some tumor cell lines compared to UNC0638, suggesting that the phenotypic outcomes of G9a inhibition can be compound-specific.[10][13]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and validation of G9a inhibition, the following diagrams are provided.
Caption: Mechanism of G9a inhibition by UNC0631.
Caption: Experimental workflow for validating G9a inhibition.
Caption: Logical comparison of G9a inhibitors.
Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol is a standard method to assess the direct molecular effect of G9a inhibitors.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the G9a inhibitor (e.g., UNC0631) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 10-20 µg of histone extract per lane by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total Histone H3 as a loading control.[15]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the G9a inhibitor for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment: Treat cells with the G9a inhibitor at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 9. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 11. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. abcam.cn [abcam.cn]
- 15. Western Blotting [bio-protocol.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC 0631 vs. BIX-01294
An In Vitro Guide for Researchers in Epigenetics and Drug Discovery
In the dynamic field of epigenetics, the targeted inhibition of histone methyltransferases (HMTs) has emerged as a promising therapeutic strategy for a range of diseases, including cancer. Among the most studied HMTs are G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1), which are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. This guide provides a detailed in vitro comparison of two widely used small molecule inhibitors of G9a and GLP: UNC 0631 and BIX-01294, offering a valuable resource for researchers designing experiments in this area.
In Vitro Inhibitory Activity
This compound and BIX-01294 are both potent inhibitors of G9a and GLP, but they exhibit significant differences in their half-maximal inhibitory concentrations (IC50). This compound demonstrates substantially higher potency against G9a in biochemical assays, with IC50 values in the low nanomolar range. In contrast, BIX-01294 displays IC50 values in the micromolar range.
| Compound | Target | IC50 (in vitro) | Citation(s) |
| This compound | G9a | 4 nM - 6 nM | [1][2] |
| GLP | 15 nM | [2] | |
| BIX-01294 | G9a | 1.7 µM - 2.7 µM | [3][4] |
| GLP | 0.7 µM - 0.9 µM | [3][5] |
Cellular Activity: Reduction of H3K9 Dimethylation
The efficacy of these inhibitors in a cellular context is a critical factor for in vitro studies. Both compounds effectively reduce global levels of H3K9me2 in various cell lines. Consistent with its biochemical potency, this compound generally shows higher potency in cellular assays, reducing H3K9me2 levels at nanomolar concentrations.
| Compound | Cell Line | IC50 for H3K9me2 Reduction | Citation(s) |
| This compound | MDA-MB-231 | 25 nM | [1] |
| MCF7 | 18 nM | [1] | |
| PC3 | 26 nM | [1] | |
| 22RV1 | 24 nM | [1] | |
| HCT116 wt | 51 nM | [1] | |
| HCT 116 p53-/- | 72 nM | [1] | |
| IMR90 | 46 nM | [1] | |
| BIX-01294 | Various lines | Effective at ~1-4 µM | [4] |
Selectivity Profile
BIX-01294 has been shown to be highly selective for G9a and GLP, with no significant activity observed against other histone methyltransferases such as SUV39H1 and PRMT1 at tested concentrations[4]. This compound also demonstrates high selectivity for G9a and GLP over a wide range of other epigenetic and non-epigenetic targets.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (SAHH-Coupled Assay)
This assay is commonly used to determine the IC50 values of HMT inhibitors.
Principle: The methyltransferase (G9a or GLP) transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction product, S-adenosyl-L-homocysteine (SAH), is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. The free sulfhydryl group of homocysteine is then detected by a thiol-sensitive fluorophore, such as ThioGlo. The increase in fluorescence is proportional to the HMT activity.
Protocol Outline:
-
Prepare an assay mixture containing buffer (e.g., 25 mM potassium phosphate, pH 7.5), EDTA, MgCl2, Triton X-100, SAHH, adenosine deaminase, SAM, and ThioGlo[6].
-
Add the histone methyltransferase (e.g., G9a or GLP) at a fixed concentration[6].
-
Add the test inhibitor (this compound or BIX-01294) at various concentrations and incubate for a short period[6].
-
Initiate the reaction by adding the histone H3 peptide substrate[6].
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 528 nm)[6].
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This immunocytochemical technique quantifies the levels of specific proteins or post-translational modifications within cells grown in a multi-well plate.
Principle: Cells are fixed and permeabilized in the wells. A primary antibody specific for the target (e.g., H3K9me2) is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of the target protein, is measured using an imaging system. A second antibody against a loading control (e.g., total Histone H3) can be used for normalization.
Protocol Outline:
-
Seed cells in a 96-well plate and treat with various concentrations of the inhibitor for a specified time (e.g., 48 hours).
-
Fix the cells with formaldehyde or methanol for 15 minutes at room temperature[7].
-
Wash the cells with Phosphate Buffered Saline (PBS)[7].
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking buffer for one hour[7].
-
Incubate with the primary antibody against H3K9me2 overnight at 4°C[7].
-
Wash the cells with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody for one hour at room temperature in the dark[7].
-
Wash the cells with PBS.
-
Scan the plate using an infrared imaging system to quantify the fluorescence.
-
Normalize the H3K9me2 signal to a total protein or nuclear stain to account for cell number variability.
Visualizing the Mechanism and Methods
To better understand the context of these inhibitors and the assays used to characterize them, the following diagrams illustrate the key pathways and workflows.
Caption: G9a/GLP Signaling Pathway and Inhibition.
Caption: In Vitro HMT Assay Workflow.
Caption: In-Cell Western (ICW) Workflow.
Conclusion
Both this compound and BIX-01294 are valuable tools for studying the roles of G9a and GLP in vitro. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound is the inhibitor of choice when high potency is required. Its low nanomolar activity in both biochemical and cellular assays makes it ideal for studies where minimizing off-target effects at higher concentrations is crucial.
-
BIX-01294 , while less potent, has been extensively used and characterized in the literature, providing a wealth of historical data and context. It remains a useful tool, particularly for replicating or building upon previous studies.
Researchers should carefully consider the potency, cellular efficacy, and the specific context of their experimental system when selecting the appropriate G9a/GLP inhibitor. This guide provides the foundational data and protocols to make an informed decision and to design robust and reliable in vitro experiments.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Confirming On-Target Effects of UNC0631: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone methyltransferase inhibitor UNC0631 and siRNA-mediated knockdown of its targets, G9a (EHMT2) and G9a-like protein (GLP/EHMT1). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for validating the on-target effects of UNC0631 in cellular models.
Introduction to UNC0631 and Target Validation
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP.[1] These enzymes are the primary writers of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2] To rigorously validate that the observed cellular effects of UNC0631 are a direct consequence of G9a/GLP inhibition, it is crucial to compare its phenotype to that induced by genetic knockdown of these enzymes using small interfering RNA (siRNA). This guide outlines the experimental data and methodologies required to perform such a comparison effectively.
Comparative Analysis of UNC0631 and G9a/GLP siRNA
The primary on-target effect of UNC0631 is the reduction of global and gene-specific H3K9me2 levels. This effect should phenocopy the knockdown of G9a and GLP. Experimental evidence from multiple studies demonstrates that treatment with UNC0631 or its close analog, UNC0638, results in a significant decrease in H3K9me2, comparable to that achieved with shRNA or siRNA targeting G9a and GLP.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data comparing the effects of UNC0631/UNC0638 and G9a/GLP siRNA on H3K9me2 levels and cell viability.
Table 1: Comparison of H3K9me2 Reduction
| Treatment | Cell Line | Concentration/ Method | Duration | H3K9me2 Reduction (relative to control) | Citation |
| UNC0638 | MDA-MB-231 | 81 nM (IC50) | 48 h | ~50% | [3] |
| UNC0638 | MDA-MB-231 | 250 nM | 96 h | Close to G9a/GLP knockdown levels | [3] |
| UNC0638 | MDA-MB-231 | 500 nM | 96 h | Equal to or very close to G9a/GLP knockdown levels | [3] |
| G9a/GLP shRNA | MDA-MB-231 | Lentiviral transduction | - | Significant reduction (serves as benchmark) | [3] |
| G9a siRNA | NSCLC cells | Not specified | 72 h | Significant decrease | [4] |
Table 2: Comparison of Effects on Cell Viability/Clonogenicity
| Treatment | Cell Line | Concentration/ Method | Effect on Viability/Clonogenicity | Citation |
| UNC0638 | MCF7 | Concentration-dependent | Marked reduction in clonogenicity | [2] |
| UNC0638 | MDA-MB-231 | Concentration-dependent | Much less effect on clonogenicity | [2] |
| G9a or GLP knockdown | MCF7 | shRNA | Marked reduction in clonogenicity | [2] |
| G9a or GLP knockdown | MDA-MB-231 | shRNA | Much less effect on clonogenicity | [2] |
| G9a siRNA | RKO | Not specified | Reduced cell viability | [5] |
| G9a/GLP Inhibition | Neuroblastoma & Ewing Sarcoma Cells | Pharmacological | Reduced cell viability | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental strategies, the following diagrams have been generated using Graphviz.
Caption: G9a/GLP Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Target Validation.
Caption: Logical Framework for On-Target Effect Confirmation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to compare the effects of UNC0631 and G9a/GLP siRNA.
siRNA Transfection for G9a/GLP Knockdown
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
G9a and GLP siRNA duplexes (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.[7]
-
siRNA Preparation (Solution A): For each well, dilute 20-80 pmols of siRNA duplex into 100 µL of Opti-MEM™ I Reduced Serum Medium.[7]
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ I Reduced Serum Medium.[7]
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[7]
-
Transfection: Wash cells once with 2 mL of siRNA Transfection Medium. Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex, mix, and overlay onto the washed cells.
-
Incubation: Incubate cells for 48-72 hours at 37°C in a CO2 incubator before harvesting for downstream analysis.
Western Blot for H3K9me2 Analysis
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Proteinase and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-G9a, anti-GLP, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (10-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify band intensities, normalizing H3K9me2 levels to total Histone H3.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K9me2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse cells to release nuclei, then sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known G9a/GLP target genes. Analyze the enrichment of H3K9me2 relative to the input and IgG controls.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
96-well plates
-
Cells of interest
-
UNC0631 and siRNA as described above
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a dose-response of UNC0631 or transfect with G9a/GLP siRNA as previously described. Include appropriate controls.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Conclusion
References
- 1. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]
- 2. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferases G9a/ Ehmt2 and GLP/ Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Validating the Phenotypic Effects of UNC0631 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC0631, a potent inhibitor of the euchromatic histone methyltransferases G9a and G9a-like protein (GLP), with other relevant alternatives. The experimental data and protocols detailed herein offer a framework for validating the on-target phenotypic effects of UNC0631 in various cellular contexts.
Mechanism of Action and Cellular Impact
UNC0631 is a highly potent and selective small molecule inhibitor of G9a and GLP, enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These methylation marks are crucial epigenetic modifications that lead to transcriptional repression. By inhibiting G9a/GLP, UNC0631 leads to a reduction in global H3K9me2 levels, subsequently reactivating the expression of silenced genes.[1] This mechanism underlies its observed effects on cell growth, differentiation, and survival in various cancer and non-cancer cell lines.[3][4]
The following diagram illustrates the signaling pathway affected by UNC0631 treatment.
Caption: UNC0631 inhibits the G9a/GLP complex, preventing H3K9 methylation and leading to gene activation.
Comparative Performance of G9a/GLP Inhibitors
UNC0631 demonstrates superior potency and an improved therapeutic window compared to earlier generation G9a/GLP inhibitors like BIX01294. The following tables summarize key quantitative data for comparison.
Table 1: In Vitro Potency of G9a/GLP Inhibitors
| Compound | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) |
| UNC0631 | 4 [5][6] | 15 [7] |
| UNC0646 | 6[6][8] | 15[8] |
| UNC0638 | <15[6] | 19[6] |
| BIX01294 | ~1,900 | ~1,400 |
Table 2: Cellular Activity and Toxicity of G9a/GLP Inhibitors
| Compound | Cell Line | H3K9me2 Reduction IC₅₀ (nM) | Cytotoxicity EC₅₀ (µM) | Toxicity/Function Ratio |
| UNC0631 | MDA-MB-231 | 25 [5][9] | 2.8 [9] | 112 |
| UNC0631 | MCF7 | 18 [9] | >10 | >555 |
| UNC0631 | PC3 | 26 [9] | >10 | >384 |
| UNC0638 | MDA-MB-231 | 81[3] | 11[3] | 138[3] |
| BIX01294 | MDA-MB-231 | 500[3] | 2.7[3] | <6[3] |
Experimental Protocols for Validating UNC0631 Effects
To ensure reproducible and reliable results, detailed experimental protocols are crucial. The following provides a standardized workflow for assessing the phenotypic effects of UNC0631.
In-Cell Western Assay for H3K9me2 Quantification
This assay is a high-throughput method to quantify the reduction of H3K9me2 levels in cells following UNC0631 treatment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of UNC0631 (e.g., 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies against H3K9me2 and a normalization control (e.g., total Histone H3 or a DNA stain like DRAQ5).
-
Secondary Antibody Incubation: Wash cells and incubate with species-specific, infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis:
-
Wash cells and image the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization control.
-
Normalize the H3K9me2 signal to the control and calculate IC₅₀ values.
-
The following diagram outlines the experimental workflow.
Caption: A stepwise workflow for quantifying cellular H3K9me2 levels after UNC0631 treatment.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of UNC0631 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of UNC0631 concentrations for a prolonged period (e.g., 72-96 hours).
-
Viability Assessment: Use a suitable viability reagent such as MTT, resazurin, or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol and calculate the EC₅₀ value for cytotoxicity.
Clonogenic Assay
This long-term assay assesses the ability of single cells to form colonies, providing insight into the cytostatic or cytotoxic effects of UNC0631.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well in a 6-well plate).
-
Compound Treatment: Treat cells with UNC0631 at concentrations around the H3K9me2 reduction IC₅₀ for the duration of colony formation (typically 10-14 days).
-
Colony Formation: Allow colonies to grow, replacing the media with fresh media containing the compound every 3-4 days.
-
Staining and Counting:
-
Fix the colonies with methanol.
-
Stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
Analysis: Compare the number and size of colonies in treated versus control wells.
Considerations for Off-Target Effects
While UNC0631 is highly selective for G9a/GLP, it is essential to consider potential off-target effects, especially at higher concentrations.[3] It is recommended to use the lowest effective concentration that induces the desired on-target phenotype (i.e., H3K9me2 reduction) while minimizing cytotoxicity. Comparing the phenotypic effects of UNC0631 with those of other structurally distinct G9a/GLP inhibitors (e.g., UNC0638, A-366) or with genetic knockdown of G9a/GLP can help to confirm that the observed phenotype is due to on-target inhibition.[3][4]
The following diagram illustrates the logical relationship for validating on-target effects.
Caption: A logical workflow to increase confidence in the on-target effects of UNC0631.
Conclusion
UNC0631 is a valuable chemical probe for studying the biological functions of G9a and GLP. Its high potency and favorable toxicity profile make it a superior tool compared to earlier inhibitors. By employing the standardized protocols and comparative data presented in this guide, researchers can confidently validate the phenotypic effects of UNC0631 treatment and further elucidate the roles of G9a/GLP in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
comparative analysis of UNC 0631 and EZH2 inhibitors
A Guide for Researchers in Epigenetic Drug Discovery
Epigenetic modifiers are critical regulators of gene expression and cellular identity. Among these, histone methyltransferases (HMTs) have emerged as key therapeutic targets in oncology and other diseases. This guide provides a comparative analysis of the research compound UNC0631 and the clinical class of EZH2 inhibitors. While both are potent HMT inhibitors, they target distinct enzymes, histone marks, and signaling pathways, making them fundamentally different tools for research and therapeutic intervention.
Mechanism of Action: Targeting Different Histone Marks
The primary distinction lies in their enzymatic targets. UNC0631 is a potent and selective inhibitor of G9a (also known as EHMT2) and G9a-like protein (GLP or EHMT1) . In contrast, EZH2 inhibitors target the Enhancer of zeste homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3]
-
UNC0631 inhibits G9a/GLP, preventing the dimethylation of histone H3 at lysine 9 (H3K9me2).[3][4] H3K9me2 is a key repressive mark associated with gene silencing and the formation of heterochromatin.
-
EZH2 Inhibitors (e.g., Tazemetostat, GSK126) act by blocking the catalytic activity of EZH2, thereby reducing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][5][6] H3K27me3 is a canonical mark of facultative heterochromatin, silencing developmental genes and tumor suppressors.[1][5]
This fundamental difference in targets means UNC0631 and EZH2 inhibitors modulate distinct sets of genes and have different biological consequences.
Figure 1. Distinct mechanisms of UNC0631 and EZH2 inhibitors.
Quantitative Performance Data
The potency and selectivity of these inhibitors are critical for their application. UNC0631 is highly potent against G9a, while EZH2 inhibitors show strong activity against EZH2, with varying degrees of selectivity against the closely related EZH1.
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile |
| UNC0631 | G9a / GLP | IC50: ~4-15[7][8] | Highly selective against other HMTs, including EZH2.[9] |
| Tazemetostat | EZH2 (WT & Mutant) | Ki: 2.5IC50: ~11[1][10] | ~35-fold selective for EZH2 over EZH1.[5] >4,500-fold vs. other HMTs.[10] |
| GSK126 | EZH2 (WT & Mutant) | Ki: ~0.5-3IC50: 9.9[11][12] | >150-fold selective for EZH2 over EZH1.[13] >1,000-fold vs. other HMTs.[13] |
| CPI-1205 | EZH2 | IC50: 2[14] | ~26-fold selective for EZH2 over EZH1 (EZH1 IC50: 52 nM).[14] |
Table 2: Comparative Cellular Activity
| Compound | Cellular Effect | Cell Line Example | Cellular IC50 (nM) |
| UNC0631 | Reduction of H3K9me2 | MDA-MB-231 | 25[7] |
| MCF7 | 18[7] | ||
| HCT116 | 51-72[7] | ||
| Tazemetostat | Reduction of H3K27me3 | Lymphoma cell lines | ~9[5] |
| Antiproliferative | EZH2-mutant DLBCL | Potent (nM range)[15] | |
| Antiproliferative | EZH2-WT DLBCL | Less potent (µM range)[15] | |
| GSK126 | Reduction of H3K27me3 | DLBCL cell lines | 7 - 252[11] |
| CPI-1205 | Reduction of H3K27me3 | Karpas-422 | 32[16] |
Therapeutic Applications and Research Use
The distinct biological roles of G9a and EZH2 translate to different therapeutic strategies and research applications.
-
UNC0631 is primarily a research tool used to investigate the biological functions of G9a/GLP and the role of H3K9me2 in various cellular processes.[3] While its parent compounds have been explored in neuroblastoma and other cancers, UNC0631 itself is noted for its utility in cell-based assays due to its high potency and good separation between functional activity and cytotoxicity.[3][9]
-
EZH2 Inhibitors are an established class of clinical cancer therapeutics . EZH2 is frequently overexpressed or mutated in various malignancies, including non-Hodgkin lymphomas and certain solid tumors.[5][6]
-
Tazemetostat (Tazverik®) is FDA-approved for treating patients with epithelioid sarcoma and relapsed or refractory follicular lymphoma, particularly those with EZH2 mutations.[5][17][18] Clinical trials have shown objective response rates of 69% in EZH2-mutant follicular lymphoma patients versus 35% in those with wild-type EZH2.[5][19]
-
Experimental Protocols
Accurate assessment of inhibitor activity requires robust and specific assays. Below are standard methodologies for evaluating the biochemical and cellular performance of HMT inhibitors.
This protocol describes a common method to determine the IC50 of an inhibitor against a purified HMT enzyme. The S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay is frequently used.[20]
-
Reaction Setup: Prepare a reaction mixture containing the HMT enzyme (e.g., purified G9a or PRC2 complex), a histone peptide substrate (e.g., H3 peptide), and SAHH in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., UNC0631 or an EZH2 inhibitor) to the reaction wells.
-
Initiation: Start the reaction by adding the cofactor S-adenosyl-L-methionine (SAM).
-
Coupled Reaction: As the HMT transfers a methyl group from SAM to the substrate, it produces S-adenosyl-L-homocysteine (SAH). The SAHH enzyme in the mix converts SAH to homocysteine and adenosine. This conversion can be coupled to a detector enzyme that produces a fluorescent or luminescent signal.
-
Detection: Incubate the plate at room temperature and measure the signal at regular intervals using a plate reader.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
The ICW is a quantitative immunofluorescence assay performed in a microplate format to measure the levels of a specific histone mark within cells after inhibitor treatment.[3][21]
Figure 2. Standard workflow for an In-Cell Western (ICW) assay.
-
Cell Culture and Treatment: Seed adherent cells in a 96-well plate and allow them to attach. Treat cells with a serial dilution of the inhibitor for a specified duration (typically 48-96 hours) to allow for histone turnover.[4][21]
-
Fixation and Permeabilization: Remove media, fix the cells with a solution like methanol, and then permeabilize them to allow antibody access to the nucleus.[21]
-
Blocking: Add a blocking buffer to reduce non-specific antibody binding.
-
Primary Antibody: Incubate the cells with a primary antibody specific to the histone mark of interest (e.g., anti-H3K9me2 for UNC0631; anti-H3K27me3 for EZH2 inhibitors).
-
Secondary Antibody: After washing, incubate with a species-specific secondary antibody conjugated to a near-infrared fluorophore.
-
Normalization: Stain cell nuclei with a DNA dye (e.g., DRAQ5) that fluoresces at a different wavelength. This is used to normalize the histone mark signal to the cell number in each well.[3]
-
Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity for both the histone mark and the DNA stain. Calculate the normalized signal and plot against inhibitor concentration to determine the cellular IC50.
Summary and Conclusion
UNC0631 and EZH2 inhibitors are powerful molecules for probing and targeting epigenetic pathways, but they are not interchangeable. Their distinct specificities for G9a/GLP and EZH2, respectively, dictate their unique biological effects and therapeutic potential.
-
UNC0631 is an indispensable research probe for dissecting the role of H3K9me2 in gene regulation and cellular function, characterized by high in vitro and cellular potency.
-
EZH2 inhibitors represent a clinically validated therapeutic class , with drugs like Tazemetostat offering a targeted treatment option for specific cancers driven by aberrant H3K27me3 deposition.[5][18]
For researchers, the choice between these inhibitors depends entirely on the biological question and the specific epigenetic pathway under investigation. This guide provides the foundational data and methodologies to make an informed decision for designing experiments in the complex and exciting field of epigenetic drug discovery.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biofargo.com [biofargo.com]
- 14. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 18. The role of tazemetostat in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC0631
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of UNC0631, a potent and selective inhibitor of G9a and GLP methyltransferase activity. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Key Chemical and Physical Properties of UNC0631
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for UNC0631.
| Property | Value |
| CAS Number | 1320288-19-4[1][2] |
| Molecular Formula | C37H61N7O2[1][2] |
| Formula Weight | 635.9 g/mol [1] |
| Purity | ≥98%[1] |
| Appearance | Crystalline solid[1] |
| Solubility | DMF: 30 mg/mL[1]DMSO: 5 mg/mL[1]Ethanol: 30 mg/mL[1]Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Experimental Protocols: Disposal Procedures for UNC0631
As a bioactive chemical, UNC0631 and any materials contaminated with it must be treated as chemical waste. Disposal should always be in accordance with local, state, and federal regulations, and institutional policies.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired UNC0631 powder in its original container or a clearly labeled, sealed container. This includes any weighing paper, spatulas, or other disposable equipment that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing UNC0631 should be collected in a designated, leak-proof, and chemically resistant waste container. Do not mix with other incompatible chemical waste streams. The container must be clearly labeled with "Hazardous Waste," the name "UNC0631," and the solvent(s) used.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and bench paper that are contaminated with UNC0631 should be collected in a designated, sealed plastic bag or container clearly labeled as "UNC0631 Contaminated Waste." Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as liquid chemical waste.
Step 2: Waste Container Management
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include the full chemical name (UNC0631), the concentration (if in solution), any other chemical constituents, and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
Step 3: Disposal
-
Professional Disposal Service: UNC0631 waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of UNC0631 down the drain or in the regular trash.
-
Scheduling Pickup: Contact your EHS office to schedule a pickup for your properly labeled and stored UNC0631 waste. Follow their specific procedures for waste manifest documentation.
Visualizing the Disposal Workflow
To further clarify the procedural logic for UNC0631 disposal, the following diagram outlines the decision-making process.
References
Essential Safety and Operational Guide for Handling UNC 0631
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the potent histone methyltransferase G9a/GLP inhibitor, UNC 0631.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with Globally Harmonized System (GHS) classification for this compound is not publicly available, the compound should be handled with caution as its toxicological properties have not been fully elucidated. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory coat | A standard, full-length laboratory coat. |
| Respiratory Protection | Chemical fume hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the shipment, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.
Preparation of Stock Solutions:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear all recommended PPE.
-
Carefully weigh the required amount of solid this compound.
-
Prepare the stock solution by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Cap the vial tightly and label it clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C or as recommended by the supplier.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
G9a/GLP Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound as an inhibitor of the G9a/GLP complex, leading to a reduction in histone H3 lysine 9 dimethylation (H3K9me2).
Experimental Protocol: Western Blot for H3K9me2 Detection
This protocol outlines a typical workflow for treating cells with this compound and subsequently analyzing the levels of H3K9me2 via Western blotting.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a dilution series of this compound in culture medium from your stock solution. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the existing medium with the this compound-containing or vehicle control medium.
-
-
Protein Extraction and Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
For detection, apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total Histone H3.
-
-
Data Analysis:
-
Use image analysis software to quantify the intensity of the protein bands.
-
Normalize the H3K9me2 band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized H3K9me2 levels in the this compound-treated samples to the vehicle control to determine the effect of the inhibitor.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
